Product packaging for Captopril-d3(Cat. No.:CAS No. 1356383-38-4)

Captopril-d3

Cat. No.: B1140767
CAS No.: 1356383-38-4
M. Wt: 220.31 g/mol
InChI Key: FAKRSMQSSFJEIM-SIHDFBQLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Captopril-d3 is a deuterium-labeled analog of Captopril, a potent and competitive angiotensin-converting enzyme (ACE) inhibitor. As a stable isotope, it is designed for use as an internal standard in quantitative mass spectrometry, aiding in the precise pharmacokinetic and metabolic profiling of the parent drug during research and development. The parent compound, Captopril (SQ 14225), is an orally active antihypertensive agent that has been widely used in studies concerning hypertension and congestive heart failure. It works by inhibiting the conversion of angiotensin I to angiotensin II, a key vasoconstrictor, and prevents the degradation of vasodilatory substances like bradykinin, leading to lowered blood pressure and reduced cardiac afterload. Beyond its cardiovascular applications, Captopril has also been investigated as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), suggesting broader research potential. This product, this compound, is supplied for research purposes only and is strictly not approved for human consumption. CAS Number: 1356383-38-4 Molecular Formula: C 9 H 12 D 3 NO 3 S Molecular Weight: 220.30 g/mol Synonyms: SQ 14225-d3, (S)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic-2,5,5-d3 acid Chemical Name: (S)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic-2,5,5-d3 acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3S B1140767 Captopril-d3 CAS No. 1356383-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-SIHDFBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356383-38-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356383-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Captopril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Captopril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Captopril. The strategic incorporation of deuterium isotopes into drug molecules, a process known as isotopic labeling, is a critical tool in modern pharmaceutical research. Deuterated compounds like this compound serve as invaluable internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This guide details the synthetic pathways, experimental methodologies, and analytical characterization of this compound.

Synthetic Strategy and Core Reactions

The most logical and widely employed strategy for the synthesis of this compound involves the use of a deuterated L-proline precursor. The specific isomer of interest is (S)-1-((S)-3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic-2,5,5-d3 acid, indicating that the three deuterium atoms are located on the pyrrolidine ring of the L-proline moiety.

The core of the synthesis is the acylation of the secondary amine of the deuterated L-proline with a suitably activated and protected derivative of (S)-3-mercapto-2-methylpropanoic acid. A common acylating agent is (2S)-3-acetylthio-2-methylpropanoyl chloride. The acetyl group serves as a protecting group for the thiol functionality, which is subsequently deprotected in the final step to yield the active thiol group of Captopril.

The overall synthetic workflow can be visualized as follows:

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction cluster_final Final Product L-Proline-d3 L-Proline-d3 Intermediate_3 1-((S)-3-acetylthio-2-methylpropanoyl)-L-proline-d3 L-Proline-d3->Intermediate_3 + Intermediate_2 (Acylation) Methacrylic_Acid Methacrylic_Acid Intermediate_1 (S)-3-acetylthio-2-methylpropanoic acid Methacrylic_Acid->Intermediate_1 + Thioacetic Acid Thioacetic_Acid Thioacetic_Acid Intermediate_2 (2S)-3-acetylthio-2-methylpropanoyl chloride Intermediate_1->Intermediate_2 + Thionyl Chloride Intermediate_2->Intermediate_3 This compound This compound Intermediate_3->this compound Deprotection (e.g., Ammonolysis)

Figure 1: General Synthetic Workflow for this compound.

Detailed Experimental Protocols

Synthesis of (2S)-3-acetylthio-2-methylpropanoyl chloride

This key intermediate is prepared from methacrylic acid and thioacetic acid.

Step 1: Synthesis of (S)-3-acetylthio-2-methylpropanoic acid

  • Reaction: 1,4-addition of thioacetic acid to methacrylic acid.

  • Procedure: To a stirred solution of methacrylic acid (1.0 eq) in a suitable solvent such as toluene, add thioacetic acid (1.1 eq). The reaction can be initiated with a radical initiator like AIBN and heated to approximately 80-90 °C for several hours. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of (2S)-3-acetylthio-2-methylpropanoyl chloride

  • Reaction: Conversion of the carboxylic acid to an acyl chloride.

  • Procedure: To the (S)-3-acetylthio-2-methylpropanoic acid (1.0 eq), add thionyl chloride (1.2-1.5 eq) either neat or in an inert solvent like dichloromethane. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to afford the crude acyl chloride, which is often used immediately in the next step without further purification.

Acylation of L-Proline-d3

This is the crucial step where the deuterated proline moiety is incorporated.

  • Reaction: Schotten-Baumann acylation of L-proline-d3 with (2S)-3-acetylthio-2-methylpropanoyl chloride.

  • Procedure: L-proline-d3 (1.0 eq) is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, and cooled in an ice bath. To this cold, stirred solution, (2S)-3-acetylthio-2-methylpropanoyl chloride (1.0-1.1 eq) is added dropwise, while maintaining the pH of the solution in the alkaline range (pH 8-10) by the concurrent addition of the base solution. After the addition is complete, the reaction mixture is stirred for an additional period at low temperature and then allowed to warm to room temperature. The reaction is then acidified with an acid like hydrochloric acid, and the product, 1-((S)-3-acetylthio-2-methylpropanoyl)-L-proline-d3, is extracted with an organic solvent such as ethyl acetate. The organic extracts are dried and the solvent is evaporated to yield the protected this compound.

Deprotection to Yield this compound

The final step involves the removal of the acetyl protecting group to reveal the active thiol.

  • Reaction: Ammonolysis of the thioester.

  • Procedure: The protected this compound is dissolved in an alcohol, typically methanol, and the solution is purged with an inert gas like nitrogen or argon. The solution is then cooled in an ice bath, and a stream of ammonia gas is passed through it, or it is treated with a solution of ammonia in methanol. The reaction is stirred until the deprotection is complete, as monitored by TLC. The solvent and excess ammonia are removed under reduced pressure. The crude this compound is then purified, typically by recrystallization from a suitable solvent system like ethyl acetate/hexane, to yield the final product as a white crystalline solid.

Data Presentation: Expected Quantitative Data

The following table summarizes the expected quantitative data for a successful synthesis of this compound. The values are based on typical yields for analogous non-deuterated reactions and desired purity levels for isotopically labeled standards.

ParameterExpected ValueMethod of Determination
Overall Yield 40-60%Gravimetric analysis
Chemical Purity >98%HPLC, LC-MS
Isotopic Enrichment (D) >98%Mass Spectrometry, ¹H NMR
Molecular Weight Expected: ~220.3 g/mol (for d3)Mass Spectrometry (e.g., ESI-MS)
Melting Point Approx. 103-108 °C (similar to Captopril)Melting Point Apparatus

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is crucial for confirming the structure and assessing the isotopic purity. In the ¹H NMR of this compound, the signals corresponding to the protons at positions 2 and 5 of the proline ring should be significantly diminished or absent, depending on the level of deuteration. The remaining proton signals of the Captopril molecule should be present with the expected chemical shifts and coupling patterns. The percentage of deuterium incorporation at the labeled positions can be estimated by comparing the integration of the residual proton signals at these positions with the integration of a non-deuterated proton signal in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum should show the expected number of carbon signals for the Captopril structure. The signals for the deuterated carbons (C2 and C5 of the proline ring) may show a characteristic triplet splitting due to coupling with deuterium (spin I=1) and a slight upfield shift compared to the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the molecular weight and determining the isotopic distribution of this compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the synthesized molecule. The measured mass should correspond to the calculated mass of C₉H₁₂D₃NO₃S.

  • Isotopic Distribution: The mass spectrum will show a cluster of ions corresponding to the different isotopic compositions (isotopologues). The most abundant ion should be at m/z corresponding to the d3 species. The relative intensities of the ions for the d0, d1, and d2 species can be used to calculate the isotopic purity of the sample.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can also be used to confirm the location of the deuterium labels. The fragmentation of the proline ring will result in fragment ions with masses shifted by the number of deuterium atoms they contain.

Signaling Pathway and Mechanism of Action

While the focus of this guide is on the synthesis of this compound, it is important for the user to understand its biological context. Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased_BP Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE Captopril Captopril Captopril->ACE Inhibition Bradykinin Bradykinin Captopril->Bradykinin Prevents degradation of Inactive_Metabolites Inactive_Metabolites Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Figure 2: Captopril's Mechanism of Action via ACE Inhibition.

As depicted in the diagram, ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE also degrades bradykinin, a vasodilator. By inhibiting ACE, Captopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition of bradykinin degradation further contributes to the antihypertensive effect. The isotopic labeling in this compound does not alter this mechanism of action but allows for its precise measurement in biological systems.

Conclusion

The synthesis of this compound, while not explicitly detailed in a single public-domain source, can be reliably achieved through a well-established synthetic route involving the acylation of deuterated L-proline. This guide provides a comprehensive framework for its preparation, including generalized experimental protocols, expected quantitative outcomes, and detailed analytical characterization methods. The availability of high-purity this compound is essential for advancing research in drug metabolism, pharmacokinetics, and clinical pharmacology, enabling more accurate and reliable bioanalytical data. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and application of this important isotopically labeled compound.

An In-depth Technical Guide to the Physicochemical Properties of Captopril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Captopril-d3, a deuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is a stable, isotopically labeled form of Captopril, where three hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. Understanding its fundamental physicochemical properties is crucial for the development of analytical methods, formulation design, and for interpreting experimental data. While the pharmacological activity of this compound is expected to be comparable to that of Captopril, its distinct mass allows for precise differentiation in complex biological matrices.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below. It is important to note that while some properties have been experimentally determined for this compound, others are extrapolated from data on non-deuterated Captopril due to the negligible impact of deuterium substitution on these specific parameters.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Chemical Name (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic-2,5,5-d3 acid[1]
CAS Number 1356383-38-4[1]
Molecular Formula C₉H₁₂D₃NO₃S[1]
Formula Weight 220.3 g/mol [1]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 103-104 °C[3]
Boiling Point Decomposes before boilingN/A
pKa₁ (Carboxylic Acid) ~3.7[4]
pKa₂ (Thiol) ~9.8[4]

Note on Boiling Point: Captopril, and by extension this compound, is a solid with a relatively high melting point and complex molecular structure. It is expected to decompose at temperatures below its theoretical boiling point under atmospheric pressure. Therefore, a standard boiling point is not a relevant or measurable property for this compound.

Note on pKa Values: The pKa values provided are for the non-deuterated Captopril. The kinetic isotope effect of deuterium substitution is generally small for acid-base dissociation constants, and therefore, the pKa values of this compound are expected to be very similar to those of Captopril.[4]

Table 2: Solubility Profile of this compound
SolventSolubilitySource
Water Freely soluble
Methanol Freely soluble
Ethanol Soluble[1]
Chloroform Soluble
Dichloromethane Freely soluble
Dimethylformamide (DMF) 30 mg/mL[1]
Dimethyl Sulfoxide (DMSO) 30 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2) 3 mg/mL[1]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle to ensure homogeneity.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, creating a column of 2-4 mm in height.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and thiol functional groups of this compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water to create a solution of known concentration.

  • Titration Setup: The beaker containing the this compound solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of NaOH. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be in the acidic range, and the second pKa (thiol) will be in the basic range.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Apparatus:

  • Shake-flask or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • HPLC system or other suitable analytical instrument for quantification

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest.

  • Equilibration: The vials are sealed and placed in a shaker and agitated at a constant temperature for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After shaking, the samples are allowed to stand to allow the undissolved solid to settle. The suspension is then centrifuged to separate the solid phase from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as HPLC.

Mandatory Visualizations

Captopril Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w (from Liver) Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w Vasoconstriction Vasoconstriction Angiotensin_II:e->Vasoconstriction:w Aldosterone Aldosterone Secretion Angiotensin_II:e->Aldosterone:w Renin Renin Renin:s->Angiotensin_I:n ACE Angiotensin-Converting Enzyme (ACE) ACE:s->Angiotensin_II:n Blood_Pressure Increased Blood Pressure Vasoconstriction:s->Blood_Pressure:n Aldosterone:s->Blood_Pressure:n Captopril This compound Captopril->ACE Inhibition

Caption: Mechanism of action of this compound via inhibition of ACE in the RAAS pathway.

Experimental Workflow for Solubility Determination

Solubility_Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Shake Shake at constant temperature (e.g., 24-48h) Add_Excess->Shake Centrifuge Centrifuge to separate solid and supernatant Shake->Centrifuge Collect_Supernatant Collect clear supernatant Centrifuge->Collect_Supernatant Dilute Dilute supernatant Collect_Supernatant->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for determining the equilibrium solubility of this compound.

References

Captopril-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Captopril-d3 as an internal standard in the quantitative analysis of captopril, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This document details the mechanism of action of captopril, the principles of isotopic dilution, and the practical application of this compound in a bioanalytical workflow.

Introduction: Captopril and the Need for Precise Quantification

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] It is widely used in the treatment of hypertension and certain types of congestive heart failure.[1] Captopril exerts its therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.[1] Given its therapeutic importance, accurate and precise quantification of captopril in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Captopril's structure contains a thiol (-SH) group, which makes the molecule susceptible to oxidation, readily forming disulfide dimers and mixed disulfides with endogenous thiol compounds.[1] This instability presents a significant challenge in bioanalysis, necessitating robust analytical methodologies to ensure accurate measurements of the active form of the drug.

The Role of an Internal Standard in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls. The IS is essential for correcting for variability throughout the analytical process, including sample preparation, injection volume differences, and fluctuations in the mass spectrometer's response (ion suppression or enhancement).

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that the IS and the analyte behave similarly during extraction, chromatography, and ionization, leading to a more accurate and precise measurement of the analyte's concentration. The concentration of the analyte is determined by calculating the ratio of the analyte's response to the internal standard's response.

This compound: The Ideal Internal Standard

For mass spectrometry-based assays, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for an internal standard. This compound is a deuterated analog of captopril, where three hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to captopril but has a higher molecular weight (an increase of 3 Daltons).

The core mechanism of action of this compound as an internal standard lies in the principles of isotopic dilution . Because this compound is chemically identical to captopril, it exhibits:

  • Identical Extraction Recovery: It behaves the same way as captopril during sample preparation steps like protein precipitation or liquid-liquid extraction.

  • Co-elution in Chromatography: It has virtually the same retention time as captopril in reversed-phase liquid chromatography.

  • Similar Ionization Efficiency: It ionizes with the same efficiency as captopril in the mass spectrometer's ion source.

Despite these similarities, the mass spectrometer can differentiate between captopril and this compound based on their different masses. This allows for the independent measurement of both compounds. By adding a known amount of this compound to the sample at the beginning of the workflow, any loss of captopril during the analytical process is mirrored by a proportional loss of this compound. The ratio of their signals remains constant, thus ensuring accurate quantification.

G cluster_sample Biological Sample cluster_process Analytical Process cluster_detection MS Detection Analyte Captopril (Unknown Amount) Extraction Sample Preparation (e.g., Protein Precipitation) Analyte->Extraction IS This compound (Known Amount) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Analyte_Signal Captopril Signal Ionization->Analyte_Signal IS_Signal This compound Signal Ionization->IS_Signal Quantification Quantification (Ratio of Signals) Analyte_Signal->Quantification IS_Signal->Quantification

Experimental Protocol: Quantification of Captopril in Human Plasma

The following is a representative experimental protocol for the quantification of captopril in human plasma using this compound as an internal standard, based on established methodologies.

Sample Stabilization and Preparation

Due to the instability of the thiol group, captopril must be stabilized immediately upon sample collection. This is often achieved by derivatization.

  • Derivatization: Immediately after plasma separation, captopril is derivatized with a reagent such as N-Ethylmaleimide (NEM). This forms a stable thioether bond, preventing oxidation.

  • Internal Standard Spiking: A known concentration of this compound NEM (the derivatized internal standard) is added to an aliquot of the plasma sample.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed by adding a solvent like methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the derivatized captopril and this compound is transferred to a clean tube for analysis.

G Start Human Plasma Sample Derivatization Derivatization with NEM Start->Derivatization Spiking Spike with this compound NEM (IS) Derivatization->Spiking Precipitation Protein Precipitation (Methanol) Spiking->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis Inject into LC-MS/MS Collect->Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

ParameterTypical Conditions
LC Column C18 reversed-phase column (e.g., Zorbax SB-C18, 50 x 2.1 mm, 5 µm)
Mobile Phase A gradient elution using a mixture of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile/methanol).
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Captopril NEM) Precursor Ion (Q1): m/z 343.1 -> Product Ion (Q3): m/z 228.1
MRM Transition (this compound NEM) Precursor Ion (Q1): m/z 346.1 -> Product Ion (Q3): m/z 228.1

Note: NEM derivatization adds a mass of 125 Da to both captopril (MW: 217.29) and this compound (MW: ~220.29).

Data Analysis and Quantification

The peak areas of the MRM transitions for both captopril-NEM and this compound-NEM are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators. The concentration of captopril in the unknown samples is then determined from this calibration curve.

Quantitative Data and Method Performance

A validated bioanalytical method using this compound as an internal standard is expected to demonstrate high performance. The following table summarizes typical validation parameters for a robust LC-MS/MS assay for captopril in human plasma.

Validation ParameterTypical Acceptance Criteria/Results
Linearity Range 2 - 4000 ng/mL, with a correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 2.0 ng/mL, with precision and accuracy within ±20%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible for both analyte and internal standard.
Matrix Effect Minimal and compensated for by the co-eluting this compound internal standard.
Stability Demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

These values are representative and may vary between different validated methods.

Captopril's Mechanism of Action: ACE Inhibition

For completeness, a simplified diagram of captopril's therapeutic mechanism of action is provided below.

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Increased Aldosterone Secretion AngiotensinII->Aldosterone Captopril Captopril Captopril->ACE inhibits

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of captopril by LC-MS/MS. Its mechanism of action is rooted in the principle of isotopic dilution, where its chemical identity to the unlabeled analyte ensures it accurately tracks and corrects for analytical variability. The use of a stable, deuterated internal standard like this compound is a critical component in developing robust, accurate, and precise bioanalytical methods, thereby ensuring the integrity of data in clinical and preclinical research.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Captopril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, remains a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic efficacy is well-established; however, like many pharmaceuticals, its stability and metabolic profile are critical parameters influencing its clinical performance. The introduction of isotopically labeled analogs, such as Captopril-d3, offers significant advantages in drug development, particularly in pharmacokinetic and metabolic studies where they serve as invaluable internal standards.[2] This technical guide provides a comprehensive overview of the isotopic purity and stability of this compound, detailing the underlying principles, analytical methodologies, and expected stability profile based on current scientific understanding.

Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the physicochemical properties of a molecule. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3][4] This difference in bond energy is the basis of the Deuterium Kinetic Isotope Effect (KIE), which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[3][4][5] Consequently, deuterated compounds often exhibit improved metabolic stability and a longer plasma half-life.[6][7]

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical quality attribute, defining the percentage of the molecule that contains the deuterium label at the specified positions and the distribution of different isotopic forms (e.g., d1, d2, d3). High isotopic enrichment is essential for its use as an internal standard in quantitative bioanalysis to ensure accuracy and precision.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity and enrichment of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[]

Mass Spectrometry (MS): HRMS is a powerful technique to quantify the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the unlabeled (d0) and deuterated (d1, d2, d3, etc.) species can be determined.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the position of deuterium labeling and the structural integrity of the molecule. The absence of a signal in the ¹H NMR spectrum at the expected position of deuteration, coupled with the presence of a corresponding signal in the ²H NMR spectrum, confirms successful labeling. NMR can also provide insights into the relative isotopic purity.[]

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound provide a certificate of analysis detailing its isotopic purity. While this can vary between batches and suppliers, a typical specification is presented below.

ParameterSpecificationAnalytical Method
Chemical Formula C₉H₁₂D₃NO₃SN/A
Molecular Weight 220.30N/A
Isotopic Enrichment ≥99% deuterated forms (d1-d3)Mass Spectrometry
Chemical Purity ≥98%HPLC

Note: Data is compiled from publicly available information from chemical suppliers and may vary.[5]

Stability of this compound

The stability of a pharmaceutical compound is its ability to retain its chemical integrity and potency over time under the influence of various environmental factors such as temperature, humidity, light, and pH. The primary degradation pathway for Captopril is oxidation of its thiol group to form Captopril disulfide.[10]

The Deuterium Kinetic Isotope Effect and Enhanced Stability

The substitution of hydrogen with deuterium at or near a site of metabolic or chemical degradation can slow down the degradation process due to the KIE.[3][4] For Captopril, while the primary degradation is oxidation at the sulfur atom, deuteration at other positions in the molecule, as in this compound, may have a secondary kinetic isotope effect, potentially influencing its overall stability. However, direct comparative stability studies between Captopril and this compound are not extensively available in the public domain. The expected stability of this compound is inferred from the known stability of Captopril and the general principles of the KIE.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7] These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Summary of Forced Degradation Conditions for Captopril (as a proxy for this compound):

Stress ConditionReagent/ConditionTypical DurationMajor Degradant
Acid Hydrolysis 0.1 M HCl24 hours at 60°CCaptopril Disulfide
Base Hydrolysis 0.1 M NaOH8 hours at RTCaptopril Disulfide
Oxidation 3% H₂O₂24 hours at RTCaptopril Disulfide
Thermal Degradation 105°C48 hoursCaptopril Disulfide
Photostability UV light (254 nm)24 hoursCaptopril Disulfide

Note: These conditions are based on published methods for non-deuterated Captopril and serve as a guideline for designing stability studies for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of isotopic purity and stability. Below are representative protocols based on established analytical techniques for Captopril and other deuterated compounds.

Protocol 1: Determination of Isotopic Purity by LC-HRMS

Objective: To determine the isotopic enrichment and distribution of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UHPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan from m/z 150-500.

  • Resolution: ≥ 70,000.

  • Data Analysis: Extract the ion chromatograms for the unlabeled Captopril (d0) and the deuterated forms (d1, d2, d3). Calculate the peak area for each species to determine the isotopic distribution and enrichment.

Protocol 2: Stability-Indicating HPLC Method

Objective: To assess the stability of this compound under forced degradation conditions and separate it from its primary degradant, Captopril disulfide.

Instrumentation: An HPLC system with a UV or PDA detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with a pH adjusting agent (e.g., 0.1% phosphoric acid).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Forced Degradation Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • For each stress condition, mix the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • Incubate the samples for the specified duration and temperature.

  • Neutralize the acidic and basic samples before injection.

  • Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.

Protocol 3: Structural Integrity Confirmation by NMR

Objective: To confirm the chemical structure and the position of deuterium labeling in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

¹H NMR Analysis:

  • Acquire a standard ¹H NMR spectrum.

  • Integrate the signals and compare the spectrum to that of an authentic standard of non-deuterated Captopril.

  • The absence or significant reduction of the proton signal at the site of deuteration confirms the labeling.

²H NMR Analysis:

  • Acquire a ²H NMR spectrum.

  • The presence of a signal at the chemical shift corresponding to the labeled position confirms the presence and location of the deuterium atoms.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow for Isotopic Purity and Stability Analysis

Workflow cluster_Purity Isotopic Purity Assessment cluster_Stability Stability Assessment Purity_Sample This compound Sample LC_HRMS LC-HRMS Analysis Purity_Sample->LC_HRMS NMR NMR Analysis (¹H, ²H) Purity_Sample->NMR Purity_Data Isotopic Distribution & Enrichment Data LC_HRMS->Purity_Data Structure_Data Structural Integrity & Label Position NMR->Structure_Data Stability_Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Stability_Sample->Forced_Degradation HPLC Stability-Indicating HPLC Analysis Forced_Degradation->HPLC Stability_Data Degradation Profile & Stability Assessment HPLC->Stability_Data

Caption: Workflow for this compound analysis.

Captopril Degradation Pathway

Degradation_Pathway Captopril This compound Oxidation Oxidation (e.g., H₂O₂, Air) Captopril->Oxidation Disulfide This compound Disulfide Oxidation->Disulfide

Caption: Primary degradation of this compound.

Conclusion

This compound is a critical tool for researchers in drug development, serving as a high-fidelity internal standard for bioanalytical assays. Its isotopic purity is a key parameter, which can be reliably determined using HRMS and NMR spectroscopy. The stability of this compound is expected to be at least comparable to, and potentially greater than, that of non-deuterated Captopril due to the kinetic isotope effect. The primary degradation pathway for this compound, like its non-deuterated counterpart, is the oxidation of the thiol group to form the disulfide dimer. The experimental protocols and data presented in this guide provide a robust framework for the analysis and understanding of the isotopic purity and stability of this compound, ensuring its effective application in pharmaceutical research. Further direct comparative studies on the stability of Captopril versus this compound would be beneficial to quantitatively assess the impact of deuteration on its degradation kinetics.

References

A Technical Guide to the Solubility of Captopril-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of Captopril-d3 in various organic solvents. The data presented is essential for researchers, scientists, and professionals in drug development for designing formulations, conducting analytical studies, and performing in vitro and in vivo experiments. While specific solubility data for the deuterated form, this compound, is available for some solvents, data for the non-deuterated parent compound, Captopril, is more widely published. Given that deuterium substitution is unlikely to significantly alter the physicochemical property of solubility, data for Captopril is included as a reliable proxy.

Quantitative Solubility Data

The solubility of this compound and Captopril in a range of organic solvents is summarized in the table below. This data has been compiled from various technical data sheets and scientific publications.

SolventCompoundSolubilityTemperatureSource(s)
Dimethylformamide (DMF)This compound30 mg/mLNot Specified[1]
Dimethyl Sulfoxide (DMSO)This compound30 mg/mLNot Specified[1]
EthanolThis compound30 mg/mLNot Specified[1]
EthanolCaptopril~30 mg/mLNot Specified[2]
MethanolCaptopril>100 mg/mLNot Specified
IsopropanolCaptopril>100 mg/mLNot Specified
ChloroformCaptopril>100 mg/mLNot Specified
Methylene ChlorideCaptopril>100 mg/mLNot Specified
ChloroformThis compoundSlightly SolubleNot Specified[3]
EthanolThis compoundSlightly SolubleNot Specified[3]
MethanolThis compoundSlightly SolubleNot Specified[3]
Ethyl AcetateCaptoprilSparingly SolubleNot Specified[4]
Water (for reference)Captopril~160 mg/mL25 °C[4]
PBS (pH 7.2) (for ref.)This compound3 mg/mLNot Specified[1]

Experimental Protocols

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. Below are generalized methodologies for determining the solubility of a compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

This is a common method for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of a solute in a solvent at a specific temperature.

Methodology:

  • Preparation: An excess amount of this compound solid is added to a vial containing the organic solvent of interest.

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method.

  • Analysis: The solubility is calculated from the measured concentration and the dilution factor.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is crucial. Several analytical techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for its specificity and sensitivity. A reversed-phase HPLC method with a C18 column and a mobile phase like a methanol/water mixture with a pH modifier (e.g., phosphoric or trifluoroacetic acid) can be employed.[5] Detection is typically performed using a UV spectrophotometer at around 220 nm.[6]

  • Spectrophotometry: This method is based on the reaction of Captopril with a chromogenic reagent. For instance, Captopril can be reacted with 2,6-dichloroquinone-4-chlorimide (DCQ) in DMSO to produce a yellow product that can be measured at 443 nm.[7] This method is simpler but may be less specific than HPLC.

Visualizations

Mechanism of Action: ACE Inhibition

Captopril is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE).[2][8] It blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9] This mechanism is fundamental to its use as an antihypertensive agent.

ACE_Inhibition_Pathway cluster_Renin_Angiotensin Renin-Angiotensin System cluster_Effect Physiological Effect cluster_Inhibition Drug Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Captopril This compound Captopril->Angiotensin_I Inhibits ACE

Caption: this compound's mechanism of action via ACE inhibition.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result arrow arrow A Add excess this compound to organic solvent B Seal and agitate at constant temperature (24-48 hours) A->B C Centrifuge or filter to get saturated solution B->C D Dilute aliquot of saturated solution C->D E Quantify concentration using validated HPLC method D->E F Calculate Solubility (e.g., in mg/mL) E->F

Caption: Workflow for shake-flask solubility determination.

References

The Deuterium Isotope Effect on Captopril Pharmacokinetics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific studies on the deuterium isotope effects on the pharmacokinetics of Captopril have been published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the established pharmacokinetics and metabolism of Captopril and the well-documented principles of deuterium isotope effects on drug metabolism. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this area of study.

Introduction to Deuterium Isotope Effects in Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when deuterium is present at that position. This can lead to a decreased rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure (AUC), and reduced peak plasma concentrations (Cmax).[1][2][3] These modifications can be leveraged to develop "soft drugs" or "hard drugs" with improved therapeutic profiles, such as reduced dosing frequency and lower toxicity.[3]

Pharmacokinetics of Captopril

Captopril is a potent, competitive inhibitor of the angiotensin-converting enzyme (ACE) and is widely used in the treatment of hypertension and heart failure.[4] Unlike many other ACE inhibitors, Captopril is not a prodrug.[5] Its pharmacokinetic parameters are well-characterized and are summarized in the table below.

Pharmacokinetic ParameterValueReference
Bioavailability ~70-75% (reduced by food)[5]
Time to Peak Plasma Concentration (Tmax) ~1 hour[4]
Peak Plasma Concentration (Cmax) of free Captopril 1.31 +/- 0.20 mg/L (after 1 mg/kg oral dose)[6][7]
Volume of Distribution (Vd) 0.8 L/kg[4]
Plasma Protein Binding 25-30%[4]
Elimination Half-Life (t1/2) of free Captopril ~2 hours[4]
Metabolism Hepatic[8][9]
Major Metabolites Captopril-cysteine disulfide, Captopril dimer disulfide[4]
Elimination Primarily renal[4]

Metabolism of Captopril

Captopril is metabolized in the liver, primarily through oxidation reactions involving its sulfhydryl group.[8][9] The major metabolites are captopril-cysteine disulfide and the disulfide dimer of captopril.[4] These metabolic transformations are reversible.[8] While Cytochrome P450 3A4 has been implicated in the formation of these metabolites, other enzymatic pathways may also be involved.

Potential Deuterium Isotope Effects on Captopril Pharmacokinetics

Given that the metabolism of Captopril involves the formation of disulfide bonds at the sulfhydryl group, deuteration at or near this site is unlikely to produce a significant kinetic isotope effect, as C-H bond cleavage is not the primary mechanism. However, other positions on the Captopril molecule could be targeted for deuteration to potentially influence its metabolism and pharmacokinetics.

For instance, deuteration of the methyl group on the proline ring or the methylene group adjacent to the sulfhydryl group could potentially slow down any minor oxidative metabolism occurring at these sites. If such oxidative pathways contribute to the overall clearance of Captopril, even to a small extent, their retardation through deuteration could lead to a modest increase in the drug's half-life and overall exposure.

It is also conceivable that deuterium substitution could lead to "metabolic switching," where the inhibition of one metabolic pathway directs the drug down an alternative route.[1] The consequences of such a switch would depend on the nature and activity of the resulting metabolites.

Experimental Protocols for Investigating Deuterium Isotope Effects on Captopril

To investigate the potential pharmacokinetic effects of deuterium substitution on Captopril, a series of in vitro and in vivo studies would be necessary.

In Vitro Metabolic Stability Assays
  • Objective: To determine the rate of metabolism of deuterated Captopril analogs compared to non-deuterated Captopril in liver microsomes.

  • Methodology:

    • Synthesize deuterated analogs of Captopril with deuterium substitution at specific positions (e.g., the methyl group, the methylene group).

    • Incubate Captopril and its deuterated analogs with human and animal liver microsomes in the presence of NADPH.

    • Collect samples at various time points.

    • Quench the reaction and analyze the concentration of the parent drug and any formed metabolites using a validated LC-MS/MS method.

    • Calculate the in vitro half-life and intrinsic clearance for each compound.

In Vivo Pharmacokinetic Studies in Animal Models
  • Objective: To compare the pharmacokinetic profiles of deuterated Captopril analogs and non-deuterated Captopril in a relevant animal model (e.g., rats or dogs).

  • Methodology:

    • Administer a single oral or intravenous dose of Captopril or a deuterated analog to the animals.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

    • Perform non-compartmental or compartmental pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Mandatory Visualizations

G cluster_0 Pre-clinical Phase cluster_1 Clinical Phase synthesis Synthesis of Deuterated Captopril Analogs in_vitro In Vitro Metabolic Stability Assays (Liver Microsomes) synthesis->in_vitro Characterization animal_pk In Vivo Pharmacokinetic Studies in Animals (e.g., Rats, Dogs) in_vitro->animal_pk Candidate Selection phase1 Phase I Clinical Trial (Healthy Volunteers) - Safety & PK animal_pk->phase1 IND Submission data_analysis Data Analysis and Pharmacokinetic Modeling animal_pk->data_analysis phase2 Phase II Clinical Trial (Patients) - Efficacy & Dosing phase1->phase2 phase1->data_analysis phase3 Phase III Clinical Trial (Large Patient Population) - Confirmation of Efficacy & Safety phase2->phase3 phase2->data_analysis phase3->data_analysis regulatory Regulatory Submission phase3->regulatory NDA Submission

Caption: Hypothetical workflow for the development and evaluation of a deuterated Captopril analog.

G Captopril Captopril Metabolite1 Captopril-Cysteine Disulfide (Reversible) Captopril->Metabolite1 CYP3A4 (and other enzymes) Metabolite2 Captopril Dimer Disulfide (Reversible) Captopril->Metabolite2 CYP3A4 (and other enzymes) Excretion Renal Excretion Captopril->Excretion Metabolite1->Captopril Metabolite1->Excretion Metabolite2->Captopril Metabolite2->Excretion

Caption: Simplified metabolic pathway of Captopril.

Conclusion

While there is currently no direct evidence to suggest that deuteration would significantly alter the pharmacokinetics of Captopril, the theoretical potential for such modifications exists. A systematic investigation, beginning with in vitro metabolic stability studies and progressing to in vivo pharmacokinetic assessments in animal models, would be required to definitively determine the impact of deuterium substitution on Captopril's disposition. The insights gained from such studies could pave the way for the development of a next-generation ACE inhibitor with an optimized therapeutic profile.

References

Captopril-d3: A Comprehensive Technical Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural elucidation and characterization of Captopril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Captopril. This document outlines the synthetic strategy, key analytical techniques for structural confirmation, and presents relevant data in a clear, structured format.

Introduction

This compound, with the formal name (2S)-1-((S)-3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic-2,5,5-d3 acid, is a stable isotope-labeled version of Captopril.[1] It serves as an essential internal standard for the quantification of Captopril in biological matrices during pharmacokinetic and metabolic studies using mass spectrometry.[1] The incorporation of three deuterium atoms at the 2, 5, and 5 positions of the proline ring provides a distinct mass shift, enabling precise and accurate differentiation from the unlabeled drug. This guide details the methodologies used to confirm the identity, purity, and structure of this compound.

Synthesis of this compound

The synthesis of this compound involves the coupling of (S)-3-acetylthio-2-methylpropanoic acid with the deuterated proline analog, L-proline-2,5,5-d3, followed by deprotection of the thiol group. The key to the synthesis is the preparation of the deuterated proline precursor.

Synthesis of L-proline-2,5,5-d3

Various methods have been developed for the stereoselective deuteration of proline derivatives. One common approach involves the catalytic deuteration of unsaturated pyroglutamate derivatives, which can then be converted to the desired deuterated proline. For instance, a protected 3,4-dehydro-L-proline can be subjected to catalytic deuteration to introduce deuterium at the 3 and 4 positions. Further synthetic manipulations, including reduction of the amide carbonyl, can lead to L-proline derivatives with deuterium labels at specific ring positions. Commercial availability of intermediates like L-Proline-2,5,5-d3 Methyl Ester Hydrochloride simplifies this process.[2]

Coupling and Deprotection

Once L-proline-2,5,5-d3 is obtained, it is coupled with an activated form of (S)-3-acetylthio-2-methylpropanoic acid, typically the acid chloride. This reaction forms the amide bond. The final step is the removal of the acetyl protecting group from the thiol, usually by ammonolysis, to yield this compound.

Structural Elucidation and Characterization

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) : The transition of the protonated molecule [M+H]+ to a specific product ion is monitored.

      • Precursor Ion (Q1) : m/z 221.1 (Expected for C9H12D3NO3S + H+)

      • Product Ion (Q3) : m/z 116.1 (This fragment corresponds to the non-deuterated portion of the molecule and is a common fragment for Captopril) or m/z 172.1.

Data Presentation

ParameterValueReference
Molecular FormulaC9H12D3NO3S[1]
Molecular Weight220.3[1]
[M+H]+ (Expected)221.1N/A
Major Fragment Ion116.1[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the positions of deuterium incorporation and the overall structural integrity of the molecule.

Experimental Protocol: 1H and 13C NMR

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve an appropriate amount of this compound in a deuterated solvent such as Deuterium Oxide (D2O) or Chloroform-d (CDCl3).

  • Acquisition : Acquire standard 1D 1H and 13C NMR spectra.

Expected Spectral Features for this compound (in contrast to Captopril):

  • 1H NMR :

    • The absence of the proton signal at the C2 position of the proline ring.

    • The absence of the two proton signals at the C5 position of the proline ring.

    • The remaining proton signals of the proline ring will show simplified splitting patterns due to the absence of adjacent protons.

  • 13C NMR :

    • The carbon signals for C2 and C5 of the proline ring will exhibit a triplet multiplicity due to coupling with deuterium (I=1), and their chemical shifts may be slightly upfield compared to the unlabeled compound.

    • The signal for C2 will be significantly attenuated due to the absence of a directly attached proton and the longer relaxation time.

Data Presentation

NucleusExpected Chemical Shift (δ) Range (ppm) for Unlabeled CaptoprilExpected Changes for this compound
1H NMR
Proline C2-H~4.4Signal absent
Proline C5-H~3.6-3.8Signals absent
13C NMR
Proline C2~60Signal shows triplet splitting, slightly upfield shift
Proline C5~47Signal shows triplet splitting, slightly upfield shift

Visualizations

Chemical Structure of this compound

Captopril_d3_Structure cluster_proline L-Proline-2,5,5-d3 Ring cluster_sidechain Side Chain cluster_carboxyl Carboxylic Acid N1 N C2 C(D) N1->C2 C6 C=O N1->C6 Amide bond C3 CH₂ C2->C3 C9 COOH C2->C9 C4 CH₂ C3->C4 C5 C(D)₂ C4->C5 C5->N1 C7 CH(CH₃) C6->C7 C8 CH₂SH C7->C8

Caption: Chemical structure of this compound.

Experimental Workflow for Structural Elucidation

a cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Synthesize/Obtain L-proline-2,5,5-d3 S2 Couple with (S)-3-acetylthio-2-methylpropanoic acid S1->S2 S3 Deprotect thiol group S2->S3 P1 Purification by Chromatography S3->P1 C1 LC-MS/MS Analysis P1->C1 C2 1H NMR Spectroscopy P1->C2 C3 13C NMR Spectroscopy P1->C3 D1 D1 C1->D1 Confirms Molecular Weight and Fragmentation D2 D2 C2->D2 Confirms Deuterium Incorporation at C2 & C5 D3 D3 C3->D3 Confirms Overall Structure and Deuteration Sites

Caption: Workflow for this compound synthesis and characterization.

Conclusion

The structural elucidation and characterization of this compound are critical for its application as a reliable internal standard. The combination of synthetic chemistry with advanced analytical techniques such as mass spectrometry and NMR spectroscopy provides a robust framework for confirming its identity, purity, and the specific location of the deuterium labels. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the development and analysis of Captopril and its labeled analogs.

References

Commercial Availability and Sourcing of Captopril-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability and sourcing of Captopril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Captopril. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies. The guide details commercially available sources, provides key quantitative data for product selection, and outlines a generalized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Additionally, it visualizes the established signaling pathway of Captopril and a typical procurement workflow.

Introduction

Captopril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Captopril effectively lowers blood pressure and is widely used in the treatment of hypertension and heart failure.[1]

This compound is a stable, isotopically labeled version of Captopril, where three hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher molecular weight but with identical chemical and pharmacological properties to its non-deuterated counterpart. The key advantage of this compound lies in its utility as an internal standard for the quantitative analysis of Captopril in biological matrices. Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays, ensuring high accuracy and precision in pharmacokinetic and bioequivalence studies.

Commercial Sourcing of this compound

This compound is readily available from several reputable chemical and pharmaceutical suppliers. These companies offer the compound in various purities and pack sizes to cater to diverse research needs. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify the product's identity, purity, and isotopic enrichment.

Leading Suppliers

A non-exhaustive list of prominent suppliers of this compound includes:

  • LGC Standards: A global leader in reference standards, LGC offers this compound for pharmaceutical analytical testing.[2]

  • Cayman Chemical: Provides this compound intended for use as an internal standard in GC- or LC-MS applications, with detailed technical information available.[3]

  • MedChemExpress (MCE): Offers deuterium-labeled Captopril for research purposes, often with supporting data and publications.[4]

  • Simson Pharma Limited: A manufacturer and exporter of this compound, providing a Certificate of Analysis with their products.[5]

  • Aladdin: A supplier of various research chemicals, including this compound.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound as typically provided by commercial suppliers. Researchers should always refer to the specific product's Certificate of Analysis for lot-specific data.

ParameterTypical SpecificationSource(s)
CAS Number 1356383-38-4[2][3]
Molecular Formula C₉H₁₂D₃NO₃S[3]
Molecular Weight ~220.30 g/mol [2][4]
Isotopic Purity ≥98% (typically ≥99% deuterated forms)[3]
Chemical Purity ≥98% (by HPLC)General Supplier Data
Available Pack Sizes 1 mg, 5 mg, 10 mg, 50 mg, 100 mgGeneral Supplier Data
Storage Conditions -20°C, protect from light and moisture[4]

Synthesis of this compound

The introduction of deuterium atoms would likely occur during the synthesis of the 3-mercapto-2-methylpropanoic acid moiety, prior to its coupling with L-proline. This could be achieved by using deuterated starting materials or through specific deuteration reactions at the desired positions. The final deprotection step would then yield this compound.

A generalized synthetic scheme for Captopril is the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride, followed by aminolysis to remove the acetyl protecting group and reveal the free thiol of Captopril.[7]

Experimental Protocol: Quantification of Captopril in Plasma using LC-MS/MS with this compound Internal Standard

The following is a generalized protocol for the determination of Captopril concentrations in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is a composite of common practices found in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.[2][3][8][9][10]

Materials and Reagents
  • Captopril reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

Preparation of Stock and Working Solutions
  • Captopril Stock Solution (1 mg/mL): Accurately weigh and dissolve Captopril reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Captopril stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of, for example, 100 ng/mL in the same solvent as the calibration standards.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[3]

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typical.

  • Flow Rate: Approximately 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Captopril: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 218.1 → 115.1).

    • This compound: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 221.1 → 118.1). (Note: The exact m/z values should be optimized based on the instrument and specific adducts formed.)

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Captopril to this compound against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the data.

  • Determine the concentration of Captopril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Workflow Diagrams

Captopril Signaling Pathway

Captopril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE). This prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. The reduction in Angiotensin II levels leads to vasodilation and a decrease in aldosterone secretion, contributing to the antihypertensive effect.[1] Recent studies have also indicated that the binding of Captopril to ACE can trigger intracellular signaling cascades, including the phosphorylation of JNK and ERK1/2, which may contribute to its therapeutic effects beyond simple enzyme inhibition.[7][11][12]

G Captopril Signaling Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Captopril_Action Captopril Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Captopril Captopril Captopril->ACE Inhibits JNK_ERK JNK/ERK1/2 Phosphorylation Captopril->JNK_ERK Induces Captopril_d3 This compound (Internal Standard) G This compound Procurement and Experimental Workflow cluster_Procurement Procurement cluster_Experiment Experimental Use Start Identify Need for this compound Search_Suppliers Search Commercial Suppliers Start->Search_Suppliers Request_Quotes Request Quotes and CoA Search_Suppliers->Request_Quotes Select_Supplier Select Supplier and Place Order Request_Quotes->Select_Supplier Receive_Compound Receive and Log Compound Select_Supplier->Receive_Compound Prepare_Solutions Prepare Stock and Working Solutions Receive_Compound->Prepare_Solutions Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Prepare_Solutions->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis End Report Results Data_Analysis->End

References

Methodological & Application

Application Note: High-Throughput Analysis of Captopril in Human Plasma Using Captopril-d3 as an Internal Standard by LC-MS/MS for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2][3] Therapeutic Drug Monitoring (TDM) of Captopril is crucial to optimize dosing, ensure efficacy, and minimize toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Captopril in human plasma. The use of a stable isotope-labeled internal standard, Captopril-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][4] This method is suitable for high-throughput analysis in a clinical or research setting.

Materials and Reagents

  • Analytes and Internal Standard:

    • Captopril (Purity > 99.9%)[5]

    • This compound (Deuterated forms ≥99%)[6]

  • Solvents and Chemicals:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Dithiothreitol (DTT)

    • Diethylether

    • Dichloromethane

    • Water (deionized, 18 MΩ·cm)

    • Human plasma (drug-free)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Captopril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Captopril in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Captopril Working Solutions: Prepare serial dilutions of the Captopril stock solution with 50:50 (v/v) methanol:water to create a series of working solutions for calibration standards and quality control samples.

  • This compound Working Solution (3 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 3 µg/mL.[7]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate aliquots of the Captopril working solutions into drug-free human plasma to obtain final concentrations ranging from 10 to 2000 ng/mL.[7]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (30 ng/mL), medium (800 ng/mL), and high (1600 ng/mL).[7]

Sample Preparation (Protein Precipitation)
  • Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound working solution (3 µg/mL).[7]

  • Add 50 µL of 200 mM DTT in water (prepare fresh).[7]

  • Add 50 µL of 1% formic acid.[7]

  • Vortex the mixture for 30 seconds.

  • Add 1500 µL of methanol to precipitate proteins.[7]

  • Vortex the mixture for 60 seconds.

  • Centrifuge at 3000 rpm for 7 minutes.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: Discovery C18, 50 x 2.1 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1.0 min: 0% to 100% B

      • 1.01-2.0 min: 100% to 0% B (re-equilibration)

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode[8]

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Captopril: m/z 218.09 → 116.16[7]

      • This compound: m/z 221.3 → 119.16 (anticipated based on d3 labeling)

Data Presentation

Parameter Result Reference
Linearity Range 10 - 2000 ng/mL[7]
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL[7]
Intra-day Precision (%CV) 0.680 - 1.26%[7]
Inter-day Precision (%CV) 2.72 - 5.73%[7]
Intra-day Accuracy (%) 88.54 - 100.35%[7]
Inter-day Accuracy (%) 89.48 - 108.89%[7]
Recovery (%) ~103.20%

Visualizations

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Patient Patient Sample (Plasma) Spike Spike with This compound (IS) Patient->Spike Precipitate Protein Precipitation with Methanol Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting Sample_Preparation_Detail Plasma 500 µL Plasma Add_IS Add 50 µL This compound (IS) Plasma->Add_IS Add_DTT Add 50 µL 200 mM DTT Add_IS->Add_DTT Add_Acid Add 50 µL 1% Formic Acid Add_DTT->Add_Acid Vortex1 Vortex 30s Add_Acid->Vortex1 Add_MeOH Add 1500 µL Methanol Vortex1->Add_MeOH Vortex2 Vortex 60s Add_MeOH->Vortex2 Centrifuge Centrifuge 3000 rpm, 7 min Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Application of Captopril-d3 in Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Captopril-d3 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of captopril. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of modern bioanalytical assays, ensuring high accuracy and precision in the quantification of the target analyte.[1][2]

Introduction to Captopril and its Metabolism

Captopril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE) and is widely used in the treatment of hypertension and heart failure.[3][4] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions.

Captopril is primarily metabolized in the liver, with major metabolites being captopril-cysteine disulfide and the disulfide dimer of captopril.[3][5] The cytochrome P450 3A4 (CYP3A4) enzyme system is involved in its metabolism. These metabolites, along with the unchanged drug, are primarily eliminated by the kidneys.[5]

Role of this compound in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis. An ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer.

This compound is a deuterated analog of captopril, where three hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of 3 Daltons, allowing for its differentiation from endogenous captopril by the mass spectrometer. Since its chemical behavior is nearly identical to that of captopril, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression), making it an excellent internal standard.[1]

Captopril Metabolism Pathway

The metabolic conversion of captopril involves the formation of disulfide bonds. The key transformations are outlined in the diagram below.

Captopril Metabolism cluster_0 Metabolic Pathway of Captopril cluster_1 Excretion Captopril Captopril Metabolite1 Captopril-Cysteine Disulfide Captopril->Metabolite1 CYP3A4, Liver Metabolite2 Captopril Disulfide Dimer Captopril->Metabolite2 Oxidation Excretion Renal Excretion Captopril->Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Metabolic pathway of Captopril.

Experimental Protocol: Quantification of Captopril in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a general method for the determination of captopril in human plasma. It is intended as a template and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents
  • Captopril reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Diethylether:Dichloromethane mixture (for liquid-liquid extraction)[6]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • A C8 or C18 analytical column (e.g., Waters Symmetry C8, Discovery C18)[6]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[6]

Stock and Working Solutions Preparation
  • Captopril Stock Solution (1 mg/mL): Accurately weigh and dissolve captopril reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the captopril stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of the diethylether:dichloromethane extraction mixture.[6]

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may need optimization:

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Discovery C18, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 4 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL[7]
Column Temperature 40°C
Retention Time (approx.) Captopril: ~1.42 min, this compound: ~1.42 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Captopril) Q1: m/z 218 -> Q3: m/z 171.6[6]
MRM Transition (this compound) Q1: m/z 221 -> Q3: m/z 174.6 (projected)
Dwell Time 200 ms
Collision Energy Optimize for specific instrument
Declustering Potential Optimize for specific instrument
Data Analysis
  • Integrate the peak areas for both captopril and this compound.

  • Calculate the peak area ratio (Captopril/Captopril-d3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of captopril in the QC and unknown samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a typical pharmacokinetic study using this compound.

Pharmacokinetic Study Workflow cluster_0 Study Conduct cluster_1 Bioanalysis cluster_2 Pharmacokinetic Analysis Dosing Administer Captopril to Subjects Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Storage Store Plasma Samples at -80°C Processing->Storage Preparation Sample Preparation (LLE) with this compound Storage->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing and Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->PK_Parameters

References

Application Notes: Preparation of Captopril-d3 Internal Standard Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Captopril-d3 internal standard (IS) working solutions for use in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is the deuterium-labeled form of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. In quantitative analysis, a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response.[1] this compound is the ideal IS for the quantification of Captopril in biological matrices as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during extraction and chromatographic separation, while being distinguishable by mass spectrometry.[2][3]

Proper preparation of the IS working solutions is a critical step in developing a robust and reliable bioanalytical method. This protocol outlines the steps for preparing a stock solution, an intermediate stock solution, and a final working solution of this compound.

Materials and Reagents

  • This compound solid (≥98% purity)[4]

  • Methanol (HPLC or LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Acetonitrile (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated pipettes

  • Amber glass vials for storage

  • Vortex mixer

  • Sonicator

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL primary stock solution, a 10 µg/mL intermediate solution, and a 100 ng/mL final working solution. Concentrations can be adjusted based on the specific requirements of the analytical method, such as the expected analyte concentration range and the sensitivity of the mass spectrometer.

Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound solid into a clean weighing vessel. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of methanol to the flask. Gently swirl or sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid. Methanol is a suitable solvent as Captopril is freely soluble in it.[5][6]

  • Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add methanol to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store at -20°C.[4] The solid this compound is stable for at least 4 years at this temperature.[4]

Preparation of Intermediate Stock Solution (10 µg/mL)
  • Pipetting: Allow the 1 mg/mL stock solution to equilibrate to room temperature. Using a calibrated pipette, transfer 1.0 mL of the stock solution into a 100 mL Class A volumetric flask.

  • Dilution: Add approximately 70 mL of 50:50 (v/v) methanol:water to the flask.

  • Homogenization: Mix the solution thoroughly by capping and inverting the flask 15-20 times.

  • Final Volume: Add 50:50 (v/v) methanol:water to the calibration mark.

  • Mixing and Storage: Invert the flask again to ensure homogeneity. Transfer to a labeled amber vial and store at 2-8°C.

Preparation of Working Internal Standard Solution (100 ng/mL)

The working IS solution is typically prepared in the initial mobile phase composition or a solvent compatible with the sample preparation procedure. This solution is added to calibration standards, quality control samples, and unknown samples.

  • Pipetting: Allow the 10 µg/mL intermediate solution to equilibrate to room temperature. Transfer 1.0 mL of this solution into a 100 mL Class A volumetric flask.

  • Dilution: Dilute to the final volume with a solvent appropriate for the analytical method (e.g., 50:50 acetonitrile:water).

  • Homogenization: Cap and invert the flask 15-20 times to ensure a homogeneous solution.

  • Storage: This solution should be prepared fresh daily or its stability must be thoroughly evaluated. For short-term storage, keep at 2-8°C in a tightly capped amber vial.

Summary of Solution Preparation

The following table summarizes the dilution scheme for preparing the this compound internal standard solutions.

Solution IDStarting SolutionVolume of Starting Solution (mL)DiluentFinal Volume (mL)Final Concentration
Stock Solution This compound Solid~10 mg (weighed)Methanol101 mg/mL
Intermediate Solution Stock Solution (1 mg/mL)1.050:50 Methanol:Water10010 µg/mL
Working Solution Intermediate Solution (10 µg/mL)1.050:50 Acetonitrile:Water100100 ng/mL

Stability and Storage

Captopril is susceptible to oxidative degradation, primarily forming captopril disulfide.[7][8] Its stability in solution is influenced by oxygen, temperature, and pH.[7][9]

  • Stock Solution (1 mg/mL in Methanol): Stable for at least 3 months when stored at -20°C in a tightly sealed amber vial to protect from light.[4]

  • Intermediate and Working Solutions: Aqueous solutions of captopril are more stable when refrigerated. A solution prepared in water was found to be stable for approximately 27 days when stored at 5°C.[9][10] It is recommended to prepare aqueous working solutions fresh or to establish their stability under the specific storage conditions (e.g., 2-8°C) and solvent composition used in the laboratory.

To enhance stability, consider purging solvents with an inert gas (e.g., nitrogen) before use to minimize dissolved oxygen.[4]

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound internal standard solutions.

G cluster_0 Step 1: Stock Solution (1 mg/mL) cluster_1 Step 2: Intermediate Solution (10 µg/mL) cluster_2 Step 3: Working Solution (100 ng/mL) A Weigh ~10 mg This compound Solid B Dissolve in Methanol A->B C QS to 10 mL in Volumetric Flask B->C D Store at -20°C C->D E Pipette 1.0 mL of Stock Solution C->E F Dilute with 50:50 Methanol:Water E->F G QS to 100 mL in Volumetric Flask F->G H Store at 2-8°C G->H I Pipette 1.0 mL of Intermediate Solution G->I J Dilute with Assay-Specific Solvent I->J K QS to 100 mL in Volumetric Flask J->K L Use Fresh or Store at 2-8°C K->L

Caption: Workflow for this compound Internal Standard Preparation.

References

Troubleshooting & Optimization

Optimizing Captopril-d3 for Internal Standard Use: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Captopril-d3 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable, isotopically labeled version of Captopril, where three hydrogen atoms have been replaced with deuterium.[1] It is an ideal internal standard for the quantification of Captopril in biological matrices using methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to Captopril, it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variability during sample preparation and analysis.[1][2]

Q2: What is the recommended concentration of this compound for use as an internal standard?

The optimal concentration of an internal standard should be consistent across all samples (calibration standards, quality controls, and unknowns) and should provide a stable and reproducible signal.[3] While the exact concentration may need to be optimized for your specific assay and instrument, a general recommendation is to use a concentration that is in the mid-range of the calibration curve for Captopril. Based on typical calibration curve ranges for Captopril in human plasma (2-4000 ng/mL and 10-3000 ng/mL), a starting concentration for this compound in the range of 100-1000 ng/mL is recommended.[4][5]

Q3: How should this compound stock and working solutions be prepared and stored?

Stock Solution Preparation:

  • Dissolve the this compound solid in a high-purity organic solvent such as methanol or acetonitrile to a concentration of, for example, 1 mg/mL.

  • Store the stock solution in a tightly sealed, light-resistant container at -20°C or below for long-term stability.

Working Solution Preparation:

  • Dilute the stock solution with the appropriate solvent (often the mobile phase or a solvent compatible with the initial chromatographic conditions) to the desired final concentration for spiking into samples.

  • Working solutions should be prepared fresh daily or stored at 2-8°C for short periods. Stability of the working solution under storage conditions should be verified.

Q4: What are the key considerations for the stability of this compound?

Captopril, and by extension this compound, is susceptible to oxidation, particularly of its thiol group, which can lead to the formation of captopril disulfide.[6][7] The stability is influenced by pH, temperature, and the presence of metal ions.

ParameterRecommendation for Enhanced Stability
pH Maintain a pH below 4.0 for optimal stability in aqueous solutions.[7]
Temperature Store solutions at refrigerated (2-8°C) or frozen (-20°C or below) temperatures.[8][9]
Additives The use of chelating agents like EDTA can help to stabilize solutions by sequestering metal ions that catalyze oxidation.[9]
Solvent In methanol (40 µg/ml), no degradation of captopril was seen for up to 2 weeks at 5 °C.[10]

Note: While this data is for Captopril, similar stability behavior is expected for this compound. However, it is crucial to perform your own stability assessments, especially regarding the potential for deuterium-hydrogen exchange in acidic or basic conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution (1000 ng/mL)

This protocol describes the preparation of a 1000 ng/mL this compound working solution, suitable for spiking into plasma samples.

Materials:

  • This compound

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Deionized water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh 1 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Dissolve the this compound in methanol and bring the volume to the mark. Mix thoroughly. This is your stock solution.

  • Intermediate Solution (10 µg/mL):

    • Pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water. Mix thoroughly.

  • Working Solution (1000 ng/mL):

    • Pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water. Mix thoroughly. This is your internal standard working solution.

cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Solution cluster_working Working Solution weigh Weigh 1 mg this compound dissolve_stock Dissolve in Methanol in a 10 mL flask weigh->dissolve_stock stock_sol Stock Solution (100 µg/mL) dissolve_stock->stock_sol pipette_inter Pipette 1 mL of Stock stock_sol->pipette_inter dilute_inter Dilute to 10 mL with 50:50 ACN:H2O pipette_inter->dilute_inter inter_sol Intermediate Solution (10 µg/mL) dilute_inter->inter_sol pipette_work Pipette 1 mL of Intermediate inter_sol->pipette_work dilute_work Dilute to 10 mL with 50:50 ACN:H2O pipette_work->dilute_work work_sol Working Solution (1000 ng/mL) dilute_work->work_sol

Workflow for this compound Working Solution Preparation.
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Captopril in Human Plasma

This protocol outlines a typical protein precipitation method for the extraction of Captopril from human plasma followed by LC-MS/MS analysis.

Materials:

  • Human plasma samples (calibrators, QCs, unknowns)

  • This compound working solution (from Protocol 1)

  • Acetonitrile (containing 0.1% formic acid, ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • LC-MS/MS system

Procedure:

  • Sample Spiking:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution (1000 ng/mL).

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.

    • Vortex for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Monitor the appropriate mass transitions for Captopril and this compound.

start Start: Plasma Sample (100 µL) spike Spike with 10 µL of This compound Working Solution start->spike precipitate Add 300 µL ice-cold Acetonitrile (0.1% FA) spike->precipitate vortex Vortex for 30 seconds precipitate->vortex centrifuge Centrifuge at 10,000 x g for 10 min at 4°C vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analyze Inject onto LC-MS/MS transfer->analyze

Sample Preparation Workflow for Captopril Analysis.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Variable Internal Standard (IS) Signal - Inconsistent pipetting of IS solution.- Degradation of IS in stock or working solutions.- Matrix effects (ion suppression or enhancement).[2]- Ensure pipettes are calibrated and use proper pipetting technique.- Prepare fresh working solutions daily. Verify stock solution stability.- Evaluate matrix effects by comparing IS response in neat solution vs. extracted blank matrix.[2] If significant, optimize sample cleanup or chromatographic separation.
Poor Peak Shape for Captopril and/or IS - Incompatibility of injection solvent with mobile phase.- Column degradation or contamination.- Inappropriate pH of the mobile phase.- Ensure the final sample solvent is as similar as possible to the initial mobile phase.- Use a guard column and flush the column regularly. If necessary, replace the column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Captopril (pKa1 ~3.7, pKa2 ~9.8) to ensure a single ionic form.
IS Signal Detected in Blank Samples - Contamination of the LC-MS/MS system (carryover).- Contamination of blank matrix or reagents.- Inject blank solvent after a high concentration sample to check for carryover. Optimize autosampler wash conditions.- Analyze each component of the blank matrix and all reagents to identify the source of contamination.
Shift in IS Retention Time - Change in mobile phase composition or flow rate.- Column aging or temperature fluctuations.- Deuterium exchange.- Prepare fresh mobile phase and ensure pump is functioning correctly.- Use a column thermostat and monitor column performance over time.- While less common for C-D bonds, significant exposure to harsh pH and temperature could potentially lead to exchange. Ensure mobile phase pH is appropriate and avoid extreme conditions.
Inaccurate Quantification (Poor Accuracy/Precision) - Non-linearity of the calibration curve.- Cross-interference between analyte and IS.- IS concentration is too high or too low.- Extend the calibration range or use a different regression model (e.g., weighted linear regression).[5]- Check for isotopic contributions from the analyte to the IS signal, and vice versa. Ensure the mass difference is sufficient.[3]- Optimize the IS concentration to be within the linear range of the detector and to provide a response similar to the analyte at a mid-point concentration.[3]

References

Addressing matrix effects with Captopril-d3 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Captopril, with a specific focus on the use of Captopril-d3 as an internal standard.

Troubleshooting Guides

Issue: Inconsistent or Unreliable Results for Captopril Quantitation

Question: My calibration curves are not linear, and the precision and accuracy of my quality control (QC) samples are poor. I suspect matrix effects are the cause. How can I confirm this and what are my next steps?

Answer:

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a common challenge in LC-MS/MS bioanalysis and can certainly lead to the issues you're observing.[1] With Captopril, its inherent instability can further complicate the analysis.[2][3]

Recommended Troubleshooting Workflow:

  • Qualitative Assessment of Matrix Effects (Post-Column Infusion): This experiment will help you visualize the regions in your chromatogram where ion suppression or enhancement occurs.[4][5][6][7]

  • Quantitative Assessment of Matrix Effects (Post-Extraction Addition): This will provide a numerical value for the extent of the matrix effect.[8][9]

  • Evaluate this compound Performance: Assess if your internal standard is effectively compensating for the matrix effect.

Experimental Protocol: Post-Column Infusion

This method provides a qualitative assessment of matrix effects across the chromatographic run.

Methodology:

  • Prepare a standard solution of Captopril and this compound in a solution that mimics the final mobile phase composition.

  • Set up a 'T' junction to introduce this standard solution at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer ion source.

  • Inject a blank, extracted matrix sample (e.g., plasma from a drug-free subject).

  • Monitor the signal intensity of Captopril and this compound.

  • A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Interpretation: If you observe significant ion suppression at the retention time of Captopril, it is a strong indication of matrix effects.

Diagram: Post-Column Infusion Experimental Setup

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Pump LC Pump Injector Autosampler/Injector LC_Pump->Injector Mobile Phase Column Analytical Column Injector->Column Blank Matrix Extract T_junction T-Junction Column->T_junction Syringe_Pump Syringe Pump (Captopril/Captopril-d3 Solution) Syringe_Pump->T_junction Constant Infusion MS Mass Spectrometer T_junction->MS

Caption: Workflow for post-column infusion to detect matrix effects.

Experimental Protocol: Quantitative Matrix Effect Assessment (Post-Extraction Addition)

This experiment quantifies the matrix effect by comparing the analyte response in the presence and absence of matrix components.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Captopril and this compound spiked into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then Captopril and this compound are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Captopril and this compound are spiked into the biological matrix before the extraction process (this is used to determine recovery).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor.

Data Presentation: Matrix Effect Evaluation

Sample SetDescriptionMean Peak Area (Captopril)Mean Peak Area (this compound)
A Analyte in Neat Solution1,200,0001,500,000
B Analyte Spiked Post-Extraction950,0001,100,000

Calculations:

  • Matrix Factor (MF) for Captopril = (Mean Peak Area of B) / (Mean Peak Area of A) = 950,000 / 1,200,000 = 0.79

  • Matrix Factor (MF) for this compound = (Mean Peak Area of B) / (Mean Peak Area of A) = 1,100,000 / 1,500,000 = 0.73

  • IS Normalized Matrix Factor = MF (Captopril) / MF (this compound) = 0.79 / 0.73 = 1.08

Interpretation:

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.[8]

  • An MF value > 1 indicates ion enhancement.[8]

  • An IS Normalized Matrix Factor close to 1 (typically within 0.85-1.15) suggests that the internal standard is effectively compensating for the matrix effect.

In this example, both Captopril and this compound experience ion suppression, but the IS-normalized matrix factor of 1.08 indicates that this compound is adequately compensating for this effect.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard shows a slightly different retention time than Captopril. Is this a problem?

A1: Yes, this can be a significant issue. While stable isotope-labeled internal standards are designed to co-elute with the analyte, deuterium labeling can sometimes lead to a small chromatographic shift.[10][11] If the matrix effect is not uniform across the entire peak elution window, even a minor shift in retention time can cause the analyte and the internal standard to experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[12]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution.

  • Evaluate Different Lots of Matrix: The matrix effect can vary between different sources of biological matrix.

  • Consider a Different Internal Standard: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled internal standard may be a better option as they are less likely to exhibit chromatographic shifts.[12]

Diagram: Impact of Chromatographic Shift on Matrix Effect Compensation

G cluster_0 Ideal Co-elution cluster_1 Chromatographic Shift A1 Captopril & this compound elute together B1 Both experience the same degree of ion suppression A1->B1 C1 Accurate Quantification B1->C1 A2 Captopril & this compound have different retention times B2 They experience different degrees of ion suppression A2->B2 C2 Inaccurate Quantification B2->C2

Caption: Co-elution is critical for accurate matrix effect compensation.

Q2: I've confirmed a significant matrix effect, and my this compound is not fully compensating for it. What are my options to mitigate the matrix effect?

A2: If your internal standard is not adequately correcting for the matrix effect, you should focus on reducing or eliminating the interfering components from your sample.

Mitigation Strategies:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is generally more effective at removing interfering components than protein precipitation (PPT) or liquid-liquid extraction (LLE).

    • Optimize Extraction Parameters: Experiment with different sorbents, wash steps, and elution solvents to selectively remove interferences.

  • Chromatographic Optimization:

    • Change Column: Use a column with a different stationary phase to alter the selectivity and resolve Captopril from the interfering components.

    • Modify Mobile Phase: Adjusting the pH or organic modifier of the mobile phase can change the retention of both the analyte and the interferences.

    • Gradient Elution: A well-designed gradient can help to separate the analyte from early and late eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.

Diagram: Decision Tree for Mitigating Matrix Effects

Caption: A logical approach to troubleshooting and mitigating matrix effects.

Q3: Captopril is known to be unstable. How does this impact the assessment of matrix effects?

A3: The instability of Captopril, primarily through oxidation to form Captopril disulfide, adds a layer of complexity to matrix effect evaluation.[2][3][13] It is crucial to ensure that any observed variability is due to matrix effects and not analyte degradation.

Key Considerations:

  • Stabilize Samples: Use a stabilizing agent, such as N-ethylmaleimide (NEM), immediately upon sample collection to prevent the oxidation of Captopril.

  • Consistent Sample Handling: Maintain a consistent and controlled sample handling and preparation workflow to minimize variability due to degradation.

  • Evaluate Stability in Matrix: Perform stability experiments in the biological matrix to understand the degradation kinetics. This will help differentiate between losses due to instability and losses due to matrix effects during extraction.

Data Presentation: Captopril Stability in Plasma at Room Temperature

Time (minutes)Captopril Concentration (ng/mL) - No Stabilizer% Initial ConcentrationCaptopril Concentration (ng/mL) - With Stabilizer% Initial Concentration
0100.2100.0%101.5100.0%
3085.184.9%99.898.3%
6072.572.4%100.599.0%
12058.958.8%98.997.4%

This table illustrates the importance of sample stabilization. Unstabilized samples show significant degradation, which could be misinterpreted as a severe matrix effect or poor recovery.

References

Technical Support Center: Captopril-d3 Stability in Plasma and Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Captopril-d3 in plasma and whole blood during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Disclaimer: The following information is primarily based on studies of captopril. Due to the isotopic labeling, the chemical stability of this compound is expected to be comparable to that of captopril.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in biological matrices?

A1: this compound, like captopril, contains a sulfhydryl (-SH) group that is highly susceptible to oxidation.[1] This can lead to the formation of disulfide compounds, primarily captopril disulfide, which is a major degradation product.[1][2][3] This oxidation can be catalyzed by metal ions present in biological samples and is also influenced by factors such as pH and temperature.[1][3][4]

Q2: How quickly does this compound degrade in whole blood at room temperature?

A2: Degradation of captopril in whole blood can be rapid. Studies on captopril have shown that for some donors, concentrations can change significantly within 15 minutes of collection when left on an ice/water bath.[1] Therefore, it is crucial to process blood samples as quickly as possible. For clinical studies involving captopril, a 10-minute time limit for harvesting plasma from freshly collected blood has been recommended.[1]

Q3: What are the recommended storage temperatures for plasma and whole blood samples containing this compound?

Q4: Are there any additives that can enhance the stability of this compound in blood samples?

A4: Yes, several stabilizing agents can be used. The most common approach is to derivatize the sulfhydryl group. N-Ethylmaleimide (NEM) is frequently used to form a stable adduct with captopril immediately after plasma generation.[1] Other stabilizing agents include antioxidants like ascorbic acid or dithiothreitol (DTT) to prevent oxidation.[1][5] The addition of chelating agents like EDTA can also help by sequestering metal ions that catalyze oxidation.[4][6]

Troubleshooting Guides

Issue 1: High variability in this compound concentrations between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent sample processing time. Ensure a standardized and rapid workflow from blood collection to plasma separation and stabilization. A delay of even a few minutes can lead to variable degradation.[1]
Incomplete mixing with stabilizer. Gently but thoroughly mix the sample immediately after the addition of the stabilizing agent (e.g., NEM solution) to ensure a complete reaction.
Donor-to-donor variability in enzymatic activity. If possible, test the stability in blood from multiple donors to establish a robust collection and processing protocol.[1][7]
Issue 2: Lower than expected this compound concentrations in stored samples.
Possible Cause Troubleshooting Step
Inadequate stabilization. Review the concentration and volume of the stabilizing agent. Ensure it is sufficient to react with the highest expected concentration of this compound in your samples. Consider derivatization immediately after plasma preparation.[8]
Improper storage conditions. Verify the storage temperature and ensure that samples have not undergone freeze-thaw cycles, which can accelerate degradation.
Oxidation during sample preparation. Minimize the exposure of the sample to air. Consider preparing samples on ice. The use of antioxidants in the processing steps can be beneficial.[1]

Quantitative Data Summary

The following tables summarize the stability of captopril in human blood, which can be used as a proxy for this compound stability.

Table 1: Captopril Stability in Freshly Collected Human Blood on an Ice/Water Bath [1]

Time (minutes)ConcentrationDonor 1 (% Change)Donor 2 (% Change)Donor 3 (% Change)
5Low-2.3%-5.1%-3.4%
10Low-6.8%-9.1%-7.9%
15Low-10.2%-12.5%-11.4%
30Low-19.3%-21.6%-20.5%
5High-1.8%-3.6%-2.9%
10High-5.4%-7.3%-6.4%
15High-8.2%-10.9%-9.1%
30High-15.5%-18.2%-16.4%

Note: The acceptance limit for stability is often considered to be within ±15% of the initial concentration.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis

This protocol is based on methodologies described for captopril analysis.[1]

  • Blood Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.

  • Immediate Cooling: Place the blood collection tubes in an ice/water bath immediately after collection.

  • Plasma Separation: Within 10 minutes of blood collection, centrifuge the tubes at an appropriate speed (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Stabilization: Transfer the plasma to a clean tube and immediately add a stabilizing agent. For derivatization, add a solution of N-Ethylmaleimide (NEM) in a solvent like methanol.

  • Sample Precipitation: For LC-MS/MS analysis, a protein precipitation step is typically performed by adding a solvent like methanol.

  • Internal Standard: A deuterated internal standard, such as this compound NEM, is added at this stage.

  • Centrifugation and Analysis: Centrifuge the sample to pellet the precipitated proteins and transfer the supernatant for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Sample Analysis blood_collection 1. Whole Blood Collection (K2EDTA) cooling 2. Immediate Cooling (Ice/Water Bath) blood_collection->cooling < 1 min centrifugation 3. Centrifugation (< 10 min from collection) cooling->centrifugation plasma_separation 4. Plasma Separation centrifugation->plasma_separation stabilization 5. Stabilization (e.g., NEM addition) plasma_separation->stabilization protein_precipitation 6. Protein Precipitation stabilization->protein_precipitation add_is 7. Add Internal Standard (this compound NEM) protein_precipitation->add_is analysis 8. LC-MS/MS Analysis add_is->analysis

Caption: Experimental workflow for this compound analysis in plasma.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Consequences cluster_mitigation Mitigation Strategies oxidation Oxidation of Sulfhydryl Group degradation This compound Degradation oxidation->degradation temperature Temperature temperature->degradation time Time to Processing time->degradation ph pH ph->degradation metal_ions Metal Ions metal_ions->degradation inaccurate_quantification Inaccurate Quantification degradation->inaccurate_quantification rapid_processing Rapid Processing rapid_processing->time low_temperature Low Temperature (Ice) low_temperature->temperature stabilizers Use of Stabilizers (NEM, Antioxidants) stabilizers->oxidation chelating_agents Chelating Agents (EDTA) chelating_agents->metal_ions

Caption: Factors influencing this compound stability and mitigation.

References

Preventing in-source fragmentation of Captopril-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Captopril-d3 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2][3] This phenomenon can lead to the underestimation of the parent ion's abundance and the appearance of fragment ions in the mass spectrum, potentially interfering with accurate quantification and identification.[2][3][4][5] For this compound, which is often used as an internal standard, accurate quantification is critical, and ISF can compromise the reliability of analytical results.

Q2: What are the primary causes of in-source fragmentation of this compound?

In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[1] The main contributing factors include:

  • High Cone Voltage (or Fragmentor/Focusing Voltage): Applying a high voltage to the sampling cone or fragmentor can accelerate ions and cause them to collide with gas molecules and other ions, leading to fragmentation.[1][6]

  • Elevated Source Temperature: High temperatures in the ion source can provide enough thermal energy to induce the fragmentation of thermally labile molecules like this compound.[1][7]

  • High Nebulizer Gas Pressure: While optimizing nebulizer gas pressure is crucial for desolvation, excessively high pressures can increase the energy of collisions within the ESI plume.

  • Mobile Phase Composition: The pH, buffer type, and organic solvent content of the mobile phase can influence the ionization efficiency and the stability of the protonated this compound molecule, thereby affecting its susceptibility to fragmentation.[8][9]

Q3: What are the likely fragmentation pathways for this compound?

Based on the structure of Captopril, the most probable fragmentation pathway involves the cleavage of the amide bond, leading to the loss of the proline-d3 moiety or the mercaptopropanoyl group. The thiol group (-SH) can also be a site of fragmentation. The exact fragmentation pattern will depend on the energy applied in the ion source.

Q4: Can in-source fragmentation be completely eliminated?

While completely eliminating in-source fragmentation may not always be possible, it can be significantly minimized by carefully optimizing the mass spectrometer's source parameters and the liquid chromatography conditions. The goal is to achieve "soft" ionization conditions that preserve the integrity of the this compound parent ion.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Problem: High abundance of fragment ions and low abundance of the parent ion for this compound.

Step 1: Evaluate and Optimize Cone/Fragmentor Voltage

The cone or fragmentor voltage is a critical parameter influencing in-source fragmentation.

  • Action: Gradually decrease the cone/fragmentor voltage in decrements of 5-10 V and monitor the ratio of the parent ion to the fragment ions.

  • Expected Outcome: A lower cone voltage will reduce the energy of ion collisions, leading to a decrease in fragmentation and an increase in the parent ion signal.

  • Tip: Start with the instrument manufacturer's recommended settings and optimize from there. A systematic evaluation is key.[2][3][4]

Step 2: Optimize Ion Source Temperature

Excessive heat can cause thermal degradation of this compound.

  • Action: Reduce the source temperature in increments of 25 °C. Allow the system to stabilize at each temperature before acquiring data.

  • Expected Outcome: Lowering the temperature should decrease thermal fragmentation.

  • Caution: A temperature that is too low may lead to incomplete desolvation and a decrease in overall signal intensity. Finding the optimal balance is crucial.[1][7]

Step 3: Adjust Mobile Phase Composition

The mobile phase can influence ion stability.

  • Action:

    • pH: Ensure the mobile phase pH is appropriate for the stable protonation of this compound. For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is typically used.[10]

    • Buffer: Consider using alternative buffers like ammonium formate, which may provide softer ionization conditions compared to formic acid alone.[8]

    • Organic Solvent: Evaluate the effect of different organic solvents (e.g., acetonitrile vs. methanol). Methanol has been reported to sometimes produce softer ionization conditions.[11]

  • Expected Outcome: An optimized mobile phase can enhance the signal of the parent ion and reduce fragmentation.

Step 4: Optimize Nebulizer and Drying Gas Flow Rates

Proper desolvation is essential for efficient ionization.

  • Action: Optimize the nebulizer and drying gas flow rates to ensure efficient droplet formation and desolvation without imparting excessive energy to the ions.

  • Expected Outcome: Well-optimized gas flows will improve the signal-to-noise ratio of the parent ion.

Data Presentation: Impact of Source Parameters on this compound Fragmentation

The following table summarizes hypothetical data from an optimization experiment to illustrate the effects of adjusting key source parameters on the ratio of the this compound parent ion to a major fragment ion.

ParameterSetting 1Parent/Fragment RatioSetting 2Parent/Fragment RatioSetting 3Parent/Fragment Ratio
Cone Voltage 80 V5:160 V15:140 V30:1
Source Temp. 400 °C8:1350 °C20:1300 °C25:1
Mobile Phase 0.1% Formic Acid12:15 mM Ammonium Formate22:1N/AN/A

Note: The data in this table is illustrative and intended to demonstrate the expected trends during method optimization.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone/Fragmentor Voltage

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • Set up the mass spectrometer with the initial source parameters.

  • Infuse the this compound solution directly into the mass spectrometer at a constant flow rate.

  • Set the cone/fragmentor voltage to a high value (e.g., 100 V) and acquire the mass spectrum.

  • Decrease the voltage in 10 V increments, acquiring a spectrum at each step until a low value (e.g., 20 V) is reached.

  • Analyze the data by calculating the ratio of the peak area of the parent ion to the peak area of the most abundant fragment ion at each voltage setting.

  • Plot the parent/fragment ratio against the cone/fragmentor voltage to determine the optimal setting that maximizes the parent ion signal while minimizing fragmentation.

Protocol 2: Optimization of Ion Source Temperature

  • Using the optimal cone/fragmentor voltage determined in Protocol 1, continue infusing the this compound standard solution.

  • Set the ion source temperature to the highest recommended value for the instrument (e.g., 450 °C).

  • Acquire the mass spectrum after allowing the temperature to stabilize.

  • Decrease the temperature in 25 °C increments, acquiring a spectrum at each step down to a lower value (e.g., 250 °C).

  • Analyze the data by monitoring the intensity of the parent ion at each temperature setting.

  • Select the temperature that provides the best signal intensity for the parent ion without compromising desolvation efficiency.

Visualizations

In_Source_Fragmentation_Pathway cluster_source Ion Source cluster_analyzer Mass Analyzer This compound This compound Protonated_this compound [this compound + H]+ This compound->Protonated_this compound Ionization (ESI) Fragment_Ion Fragment Ion Protonated_this compound->Fragment_Ion Fragmentation Neutral_Loss Neutral Loss Protonated_this compound->Neutral_Loss Fragmentation Detected_Ions Detected Ions Protonated_this compound->Detected_Ions Desired Path Fragment_Ion->Detected_Ions Undesired Path

Caption: In-source fragmentation pathway of this compound.

Troubleshooting_Workflow Start Start: High Fragmentation Observed Optimize_Voltage Optimize Cone/ Fragmentor Voltage Start->Optimize_Voltage Optimize_Temp Optimize Source Temperature Optimize_Voltage->Optimize_Temp Still High Fragmentation_Reduced Fragmentation Minimized Optimize_Voltage->Fragmentation_Reduced Resolved Optimize_Mobile_Phase Optimize Mobile Phase Optimize_Temp->Optimize_Mobile_Phase Still High Optimize_Temp->Fragmentation_Reduced Resolved Check_Gas_Flows Check Gas Flows Optimize_Mobile_Phase->Check_Gas_Flows Still High Optimize_Mobile_Phase->Fragmentation_Reduced Resolved Check_Gas_Flows->Fragmentation_Reduced Optimized

Caption: Troubleshooting workflow for this compound in-source fragmentation.

References

Minimizing ion suppression of Captopril-d3 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Captopril-d3 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (this compound), reduce the efficiency of ionization in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity for this compound, which can negatively impact the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[1][2][3] In bioanalysis, these interfering components are often endogenous materials from biological matrices like plasma or urine, such as proteins, lipids, and salts.[4]

Q2: What are the most common causes of ion suppression for this compound?

A2: The primary cause of ion suppression is the co-elution of matrix components with this compound from the liquid chromatography (LC) column. When these interfering substances enter the ion source at the same time as the analyte, they compete for the available charge, leading to a reduced signal for this compound. Common sources of these interferences include phospholipids from plasma samples, salts from buffers, and other exogenous compounds introduced during sample preparation.[5]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess ion suppression is the post-column infusion experiment.[4] In this setup, a constant flow of this compound solution is infused into the LC eluent after the analytical column, while a blank matrix sample (e.g., plasma extract without this compound) is injected. A drop in the this compound signal at specific retention times indicates the elution of interfering components from the matrix that are causing suppression.

Q4: Is it possible to completely eliminate ion suppression?

A4: While completely eliminating ion suppression is challenging, especially in complex biological matrices, it can be significantly minimized and compensated for through careful method development.[6][7] The goal is to reduce the impact of interfering components to a level that does not affect the robustness and accuracy of the analytical method.

Troubleshooting Guide

Issue: Low or Inconsistent this compound Signal Intensity

This is a classic symptom of ion suppression. The following troubleshooting steps can help identify the source of the suppression and mitigate its effects.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a leading cause of ion suppression.[8] The goal is to remove as many matrix components as possible while efficiently recovering this compound.

  • Question: Is my current sample preparation method sufficient?

  • Answer: The effectiveness of different sample preparation techniques varies. Protein precipitation (PPT) is a simple but often less clean method.[4] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and are more effective at reducing matrix effects.[8]

dot

cluster_0 Sample Matrix (e.g., Plasma) cluster_1 Sample Preparation Method cluster_2 Resulting Extract Cleanliness Matrix Proteins Phospholipids Salts PPT Protein Precipitation (PPT) Matrix->PPT LLE Liquid-Liquid Extraction (LLE) Matrix->LLE SPE Solid-Phase Extraction (SPE) Matrix->SPE PPT_Result Less Clean (High Matrix) PPT->PPT_Result Leads to LLE_Result Cleaner LLE->LLE_Result Leads to SPE_Result Cleanest (Low Matrix) SPE->SPE_Result Leads to

Caption: Comparison of sample preparation techniques.

Step 2: Optimize Chromatographic Separation

If interfering compounds co-elute with this compound, ion suppression will occur. Improving the chromatographic separation is a critical step.

  • Question: How can I improve the separation of this compound from matrix components?

  • Answer:

    • Method Modification: Adjust the mobile phase composition, gradient slope, or flow rate to enhance the resolution between this compound and any interfering peaks.

    • UPLC over HPLC: Ultra-Performance Liquid Chromatography (UPLC) systems use smaller particle size columns, which provide significantly higher resolution and sharper peaks compared to traditional HPLC. This increased resolution can separate this compound from matrix components that would otherwise co-elute, thereby reducing ion suppression.

dot

cluster_start cluster_eval cluster_actions cluster_end Start Low this compound Signal Evaluate_Sample_Prep Is Sample Prep Adequate? Start->Evaluate_Sample_Prep Improve_Sample_Prep Implement LLE or SPE Evaluate_Sample_Prep->Improve_Sample_Prep No Optimize_LC Adjust Gradient & Use UPLC Evaluate_Sample_Prep->Optimize_LC Yes Improve_Sample_Prep->Optimize_LC Optimize_MS Check Ion Source Parameters Optimize_LC->Optimize_MS End Signal Restored Optimize_MS->End

Caption: Troubleshooting workflow for ion suppression.

Step 3: Adjust Mass Spectrometer and Mobile Phase Conditions

The choice of ionization source and mobile phase additives can influence the extent of ion suppression.

  • Question: Can I change my MS or mobile phase settings to reduce suppression?

  • Answer:

    • Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[5][7] If your instrument allows, testing APCI could be a viable option.

    • Mobile Phase Additives: Depending on the added concentration, mobile-phase additives can improve ionization efficiency and minimize the suppression of ionization.[9] For Captopril, which is often analyzed in positive ion mode, acidic modifiers like formic acid are commonly used.[10]

    • Flow Rate: Reducing the mobile phase flow rate into the nano-litre-per-minute range can sometimes make the ionization process more tolerant to non-volatile species in the sample matrix.[1]

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleRelative CleanlinessKey AdvantageCommon Application
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).Low to MediumSimple, fast, and inexpensive.High-throughput screening.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.[8]Medium to HighRemoves non-polar and some polar interferences.[4]Samples with low protein content (e.g., urine).
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighHighly selective, provides the cleanest extracts.[4]Bioanalytical quantification requiring high sensitivity.
Experimental Protocol: Solid-Phase Extraction (SPE) for Captopril from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% aqueous ammonia.[6]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Agilent Bond Elut Plexa, 10 mg) with 500 µL of methanol.[6]

    • Equilibrate the cartridge with 500 µL of water.[6]

  • Sample Loading: Load the 400 µL of the pre-treated sample onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[6]

  • Elution: Elute this compound from the cartridge using two aliquots of 250 µL of a 50:50 acetonitrile:methanol mixture.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Table 2: Example UPLC-MS/MS Parameters for Captopril Analysis
ParameterConditionReference
LC System UPLC System[10]
Column C18, 50 x 2.1 mm, 1.7-5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 - 0.7 mL/min[10]
Gradient Linear gradient (e.g., 0% B to 100% B in 1 min)
Injection Volume 5 µL
Ionization Mode ESI Positive[11]
Monitored Transition Captopril: m/z 218 -> 171.6[11]

dot

Matrix Matrix Components (e.g., Phospholipids, Salts) CoElution Co-elution from LC Column Matrix->CoElution Analyte This compound Analyte->CoElution IonSource ESI Ion Source CoElution->IonSource Competition Competition for Droplet Surface/Charge IonSource->Competition Suppression Reduced this compound Ion Formation (Ion Suppression) Competition->Suppression Detector Mass Spectrometer Detector Suppression->Detector LowSignal Low Signal Intensity Detector->LowSignal

Caption: The mechanism of ion suppression.

References

Overcoming poor peak shape with Captopril-d3 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor peak shape with Captopril-d3 in chromatography. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing when analyzing this compound?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. The primary causes include:

  • Secondary Interactions: Captopril contains a carboxylic acid and a secondary amine in its proline moiety, which can interact with active sites on the stationary phase. The most common secondary interaction is with residual silanol groups on silica-based columns (e.g., C18, C8). These interactions can lead to peak tailing.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, the ionization state of this compound can vary, leading to multiple retention mechanisms and peak tailing.[2][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape. This can be caused by harsh mobile phases or contaminated samples.[4][6][7]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, an asymmetry where the front of the peak is broader, is often caused by:

  • Sample Overload: Injecting a sample that is too concentrated or in too large a volume can lead to peak fronting.[6][8][9][10][11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.[8][10][11]

  • Poor Column Packing or Collapse: A physically damaged column, such as one with a void at the inlet or a collapsed packing bed, can lead to non-uniform flow and peak fronting.[8][9][11]

Q3: I am observing split peaks for this compound. What should I investigate?

Split peaks can be a sign of several issues:

  • Column Contamination or Blockage: A partially blocked frit or contamination at the head of the column can disrupt the sample band, causing it to split.[11]

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early eluting peaks.[11]

  • Co-elution: It's possible that an impurity or a related compound is co-eluting with your this compound peak, giving the appearance of a split peak.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) check_ph->adjust_ph No check_column Is a High-Quality, End-capped Column in Use? check_ph->check_column Yes good_peak Good Peak Shape Achieved adjust_ph->good_peak use_new_column Use a New, High-Purity, End-capped C18 or C8 Column check_column->use_new_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes use_new_column->good_peak reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_connections Are All Tubing and Connections Proper? check_overload->check_connections No reduce_concentration->good_peak fix_connections Check and Remake Connections, Minimize Tubing Length check_connections->fix_connections No check_connections->good_peak Yes fix_connections->good_peak

Caption: A flowchart for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

  • Initial Mobile Phase: Prepare a mobile phase of Methanol:Water (70:30, v/v).

  • pH Adjustment: Adjust the pH of the aqueous portion to 3.0 using 85% phosphoric acid before mixing with the organic solvent.

  • Alternative Mobile Phase: A gradient elution can also be effective. For example, Eluent A: Acetonitrile – water – formic acid (5:95:0.1 v/v) and Eluent B: Acetonitrile – formic acid (100:0.1 v/v).[12][13]

  • Analysis: Equilibrate the column with the chosen mobile phase and inject the this compound standard.

  • Evaluation: Observe the peak shape. A lower pH (around 2.5-3) generally protonates the silanol groups on the column, reducing secondary interactions with the acidic Captopril molecule.[1]

Quantitative Data Summary: Recommended Starting Conditions

ParameterRecommended ValueReference
ColumnC18 or C8, 5 µm, 4.6 x 150 mm[14]
Mobile PhaseMethanol:Water (70:30, v/v) with pH adjusted to 3.0
Alternative Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid[12][13][15]
Flow Rate0.5 - 1.0 mL/min[15]
DetectionUV at 220 nm or MS/MS[16]
Injection Volume5 - 20 µL[12]
Guide 2: Addressing Peak Fronting

This guide outlines steps to resolve peak fronting issues with this compound.

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_overload Is Sample Overload a Possibility? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No good_peak Good Peak Shape Achieved reduce_load->good_peak match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_column Is the Column Old or Damaged? check_solvent->check_column No match_solvent->good_peak replace_column Replace with a New Column check_column->replace_column Yes check_column->good_peak No replace_column->good_peak

Caption: A flowchart for troubleshooting peak fronting.

Experimental Protocol: Sample Solvent and Concentration Optimization

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase.

  • Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations.

  • Injection: Inject the same volume of each concentration and observe the peak shape. If fronting decreases with lower concentrations, the issue is likely sample overload.[6]

  • Solvent Matching: If the peak fronting persists, prepare a new sample dissolved directly in the initial mobile phase composition. If this resolves the issue, the original sample solvent was too strong.[10]

Quantitative Data Summary: Injection Volume and Concentration

ParameterGuidelineReference
Injection VolumeStart with a low volume (e.g., 5 µL) and gradually increase.[12][13]
Analyte ConcentrationEnsure the concentration is within the linear range of the detector.[12][15]
Sample SolventIdeally, the sample should be dissolved in the initial mobile phase.[10][17]

This technical support guide provides a starting point for troubleshooting poor peak shape with this compound. Remember that chromatographic systems can be complex, and a combination of factors may contribute to the observed issues. A systematic approach to troubleshooting is key to identifying and resolving the root cause.

References

Captopril-d3 Carryover Issues in Autosamplers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Captopril-d3 carryover issues in autosamplers. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate carryover problems during LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that is run immediately after a sample containing a high concentration of the analyte.[1][2] This phenomenon can lead to inaccurate quantification of subsequent samples, especially those with low concentrations of this compound.[3][4] Given the high sensitivity of modern LC-MS/MS instruments, even minute residual amounts of this compound can result in significant analytical errors.[5][6][7]

Q2: What are the common causes of this compound carryover in an autosampler?

A2: Carryover of this compound can stem from several sources within the autosampler and the broader LC system. The most common causes include:

  • Adsorption: this compound, containing a thiol (-SH) group and a carboxylic acid, can adsorb to active sites on surfaces like stainless steel tubing, fittings, rotor seals, and the injection needle.[3][5]

  • Inadequate Washing: The wash solvent may not be strong enough to effectively solubilize and remove all traces of this compound from the needle and injection port between runs. The duration of the wash cycle might also be insufficient.

  • Hardware Issues: Worn or scratched rotor seals, stators, or a contaminated needle can trap and later release small amounts of the analyte.[8] Leaks in the injection system can also contribute to carryover.[3]

  • Sample Matrix Effects: Components in the sample matrix can sometimes cause the analyte to precipitate or adhere more strongly to system surfaces.

Q3: How can I identify if I have a this compound carryover issue?

A3: The standard method to test for carryover is to inject a blank solvent (typically your mobile phase or a weak solvent) immediately following an injection of your highest concentration this compound standard or a high-concentration sample.[1] If a peak corresponding to this compound appears in the blank injection's chromatogram, you have a carryover issue. The magnitude of the carryover is typically expressed as a percentage of the peak area from the preceding high-concentration injection.

Troubleshooting Guides

Guide 1: Initial Assessment of this compound Carryover

This guide will help you confirm and quantify the extent of your carryover problem.

Step 1: Perform a Carryover Test

  • Inject your highest concentration this compound standard.

  • Immediately follow with one or more blank injections (using your initial mobile phase composition or a fresh, clean solvent).

  • Analyze the chromatograms from the blank injections for the presence of a this compound peak at the expected retention time.

Step 2: Quantify the Carryover

  • Calculate the peak area of this compound in the first blank injection.

  • Calculate the percentage of carryover using the following formula: (Peak Area in Blank / Peak Area in High Standard) * 100%

Step 3: Classify the Carryover

  • Classic Carryover: The peak area decreases with each subsequent blank injection. This suggests a physical "hold-up" of the sample that is being washed away over time.[2]

  • Constant Carryover: The peak area remains relatively constant across multiple blank injections. This may indicate a contaminated blank solution, mobile phase, or a persistent source of contamination in the system.[2]

Guide 2: Systematic Troubleshooting of this compound Carryover

Follow these steps to systematically isolate and resolve the source of the carryover.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Carryover start Carryover Detected wash_solvent Optimize Wash Solvent (e.g., increase organic, add acid/base) start->wash_solvent wash_protocol Extend Wash Protocol (increase duration/volume) wash_solvent->wash_protocol If carryover persists resolved Carryover Resolved wash_solvent->resolved If resolved isolate_column Isolate Column (inject without column) wash_protocol->isolate_column If carryover persists wash_protocol->resolved If resolved check_hardware Inspect Hardware (needle, rotor seal, stator) check_hardware->resolved After component replacement unresolved Consult Instrument Manufacturer check_hardware->unresolved If issue persists system_issue Carryover from Autosampler/System isolate_column->system_issue Carryover present column_issue Carryover from Column isolate_column->column_issue No carryover system_issue->check_hardware column_issue->wash_solvent Re-evaluate wash with column

Caption: A logical workflow for troubleshooting this compound carryover.

  • Optimize the Wash Solvent: The composition of the autosampler wash solvent is critical.

    • Increase Organic Content: If you are using a reversed-phase method, increase the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your wash solution. A common starting point is a mixture similar to your strong mobile phase.[7]

    • Modify pH: this compound has a carboxylic acid group. Adjusting the pH of the wash solvent can change its ionization state and solubility. Try adding a small amount of a volatile acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the wash solvent.[1]

    • Consider Additives: For stubborn carryover, adding a small percentage of isopropanol or using a wash solvent with a different organic modifier might be effective.

  • Enhance the Wash Protocol:

    • Increase Wash Duration/Volume: Extend the needle wash time or increase the number of wash cycles in your autosampler method.

    • Utilize Advanced Wash Features: Many modern autosamplers have options for internal and external needle washes, as well as washing the injection port and sample loop with multiple solvents.[5] Consult your instrument manual to utilize these features.

  • Isolate the Source:

    • Column vs. System Carryover: To determine if the column is the source of carryover, replace the column with a union and repeat the carryover test. If the carryover peak disappears, the column is the primary contributor. If it remains, the issue lies within the autosampler or other pre-column components.[9]

    • Inspect and Replace Consumables: If system carryover is confirmed, inspect the injection needle for any signs of blockage or damage. Examine the rotor seal and stator for scratches or wear.[8] Replace these components if they appear worn.

Experimental Protocols

Protocol 1: Standard Carryover Test

Objective: To quantify the percentage of carryover for this compound in a given LC-MS/MS system.

Materials:

  • Highest concentration this compound standard

  • Blank solvent (e.g., initial mobile phase or 50:50 water:acetonitrile)

  • LC-MS/MS system

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical method.

  • Perform a single injection of the blank solvent to ensure the system is clean.

  • Inject the highest concentration this compound standard.

  • Immediately following the standard injection, inject the blank solvent three consecutive times.

  • Process the data and integrate the peak for this compound in all injections.

  • Calculate the percent carryover for the first blank injection as described in Guide 1.

Data Presentation:

InjectionPeak Area of this compound% Carryover
High Standard[Area]N/A
Blank 1[Area][Calculate]
Blank 2[Area][Calculate]
Blank 3[Area][Calculate]
Protocol 2: Optimizing Autosampler Wash Conditions

Objective: To determine the most effective wash solvent and protocol to minimize this compound carryover.

Materials:

  • Highest concentration this compound standard

  • A series of potential wash solvents (see table below)

  • Blank solvent

Procedure:

  • Set the initial autosampler wash method to the standard conditions.

  • Perform a baseline carryover test as described in Protocol 1.

  • Change the wash solvent to the first test solvent.

  • Purge the wash system thoroughly with the new solvent.

  • Repeat the carryover test.

  • Continue this process for all test wash solvents and protocols.

  • Compare the % carryover for each condition to identify the optimal settings.

Data Presentation: Wash Solvent Optimization

Wash Solvent Composition% Carryover in Blank 1
90:10 Water:Acetonitrile[Result]
50:50 Water:Acetonitrile[Result]
100% Acetonitrile[Result]
50:50 Water:Methanol[Result]
90:10 Water:Acetonitrile with 0.1% Formic Acid[Result]
90:10 Water:Acetonitrile with 0.1% Ammonium Hydroxide[Result]

Data Presentation: Wash Protocol Optimization

Wash Protocol% Carryover in Blank 1
Standard Wash (e.g., 6 seconds post-injection)[Result]
Extended Wash (e.g., 12 seconds post-injection)[Result]
Pre- and Post-Injection Wash[Result]

Signaling Pathways and Logical Relationships

Decision Tree for Wash Solvent Selection

G Decision Tree for this compound Wash Solvent Selection start Start: this compound Carryover is_rp Reversed-Phase Chromatography? start->is_rp rp_wash Start with wash similar to strong mobile phase (e.g., high % ACN or MeOH) is_rp->rp_wash Yes other_chrom Use solvent that strongly solubilizes this compound is_rp->other_chrom No carryover_persists1 Carryover Persists? rp_wash->carryover_persists1 other_chrom->carryover_persists1 add_modifier Modify Wash Solvent pH (add 0.1% Formic Acid or NH4OH) due to carboxylic acid group carryover_persists1->add_modifier Yes end Optimal Wash Solvent Found carryover_persists1->end No carryover_persists2 Carryover Persists? add_modifier->carryover_persists2 stronger_solvent Try a stronger organic solvent (e.g., Isopropanol) carryover_persists2->stronger_solvent Yes carryover_persists2->end No stronger_solvent->end

Caption: A decision tree to guide the selection of an appropriate wash solvent.

References

Technical Support Center: Captopril-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Captopril, with a specific focus on co-elution problems involving its deuterated internal standard, Captopril-d3.

Troubleshooting Guides

Issue: Poor resolution or co-elution between this compound and an unknown peak.

This is a common challenge in bioanalytical methods. The unknown peak could be an endogenous matrix component, a metabolite of Captopril, or a degradation product. Follow this systematic troubleshooting guide to identify and resolve the co-elution.

Step 1: Initial Assessment and Peak Identification

  • Hypothesize the interferent: The most likely co-eluents are Captopril disulfide (a major metabolite and degradation product), diastereomers of Captopril, or endogenous components from the biological matrix.[1]

  • Mass Spectrometry Check: Verify that the interfering peak does not have the same mass-to-charge ratio (m/z) as this compound. If it does, it might be an isobaric interference. If the m/z is different, the issue is chromatographic.

Step 2: Chromatographic Optimization

If the interference is not isobaric, modify the chromatographic conditions to improve separation. Change one parameter at a time to isolate the effect.

  • Modify the Mobile Phase:

    • Adjust pH: The retention of Captopril, an acidic drug, is highly dependent on the mobile phase pH.[2] Adjusting the pH can alter the ionization state of Captopril and potential interfering compounds, thereby changing their retention times. A mobile phase pH of around 3.0 has been shown to produce sharp, well-resolved peaks for Captopril.

    • Alter Organic Solvent Ratio: If using a reversed-phase column (e.g., C18), decreasing the percentage of the organic solvent (like acetonitrile or methanol) will generally increase the retention time of both Captopril and its metabolites, potentially resolving the co-elution.[3]

    • Implement a Gradient Elution: If isocratic elution is failing, a gradient elution can improve the separation of complex mixtures.[4] Start with a shallow gradient to maximize the separation around the elution time of this compound.

  • Change the Column:

    • Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a phenyl column instead of a C18) can provide a different selectivity and resolve the co-eluting peaks.

    • Smaller Particle Size: Columns with smaller particle sizes offer higher efficiency and can improve the resolution of closely eluting peaks.[3]

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Reducing the flow rate can increase the interaction of the analytes with the stationary phase, leading to better separation.

    • Change Temperature: Lowering the column temperature can sometimes improve the resolution of diastereomers and rotational isomers.

Step 3: Sample Preparation Optimization

  • Improve Extraction: If the interference is from the biological matrix, consider a more rigorous sample clean-up procedure. Switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE) can remove many endogenous interferences.[5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound peak is splitting. What could be the cause?

Peak splitting for Captopril or its internal standard can be due to several factors:

  • Co-elution with an interfering compound: Follow the troubleshooting guide above to resolve this.

  • Column contamination or void: A blocked frit or a void in the column packing can cause the sample to travel through different paths, resulting in a split peak.[7][8] Try back-flushing the column or replacing it if the problem persists.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve your sample in the initial mobile phase.

  • Existence of Rotational Isomers: Captopril can exist as rotational isomers, which can interconvert and lead to complex peak shapes under certain chromatographic conditions.[8]

Q2: I am observing significant matrix effects with this compound. How can I mitigate this?

Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS bioanalysis.[10][11]

  • Chromatographic Separation: The best way to mitigate matrix effects is to chromatographically separate this compound from the co-eluting matrix components.[11] Refer to the chromatographic optimization steps in the troubleshooting guide.

  • Improved Sample Cleanup: A more effective sample preparation method can remove the interfering components.[10]

  • Stable Isotope Labeled Internal Standard: While you are using this compound, ensure it co-elutes perfectly with the analyte (Captopril). Even a slight difference in retention time can lead to differential matrix effects where the analyte and internal standard are not affected equally.[12]

Q3: Can this compound co-elute with Captopril disulfide?

Yes, co-elution of this compound with Captopril disulfide is possible, as the disulfide is a major metabolite and degradation product.[1][13] Since Captopril disulfide is more polar than Captopril, it will likely elute earlier in a reversed-phase system. If you suspect co-elution, you can use the troubleshooting steps to improve their separation. Several published methods have demonstrated successful separation of Captopril and its disulfide.[3][14]

Q4: What are the typical LC-MS/MS parameters for Captopril analysis?

Below is a summary of typical parameters from published methods. These should be used as a starting point for method development and optimization.

ParameterTypical Values
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Captopril: m/z 218.1 -> 116.0; this compound: (adjust for deuterium mass shift)

Note: The exact MRM transition for this compound will depend on the position and number of deuterium atoms.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Determination of Captopril in Human Plasma

This protocol is a general guideline based on published literature and should be optimized for your specific instrumentation and application.[15][16]

1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution. b. Vortex for 30 seconds. c. Add 300 µL of acetonitrile to precipitate the proteins. d. Vortex for 1 minute. e. Centrifuge at 10,000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: C18, 50 x 2.1 mm, 1.7 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-0.5 min: 5% B
  • 0.5-2.0 min: 5% to 95% B
  • 2.0-2.5 min: 95% B
  • 2.5-3.0 min: 95% to 5% B
  • 3.0-4.0 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Ionization: ESI+
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Captopril: m/z 218.1 → 115.9
  • This compound: (Determine based on the specific labeled standard)
  • Optimize other MS parameters (e.g., collision energy, declustering potential) for your instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lc_column HPLC Column reconstitute->lc_column ms_detector Mass Spectrometer lc_column->ms_detector integrate Peak Integration ms_detector->integrate quantify Quantification integrate->quantify

Caption: A typical bioanalytical workflow for Captopril analysis.

troubleshooting_flow start Co-elution of This compound Observed check_ms Check m/z of interfering peak start->check_ms isobaric Isobaric Interference (Same m/z) check_ms->isobaric Same m/z chromatographic Chromatographic Interference (Different m/z) check_ms->chromatographic Different m/z optimize_mobile_phase Optimize Mobile Phase (pH, Organic %, Gradient) chromatographic->optimize_mobile_phase change_column Change Column (Stationary Phase) optimize_mobile_phase->change_column If unresolved resolution_achieved Resolution Achieved optimize_mobile_phase->resolution_achieved Resolved optimize_sample_prep Optimize Sample Prep (LLE, SPE) change_column->optimize_sample_prep If unresolved change_column->resolution_achieved Resolved optimize_sample_prep->resolution_achieved Resolved

Caption: Troubleshooting logic for resolving co-eluting peaks.

References

Validation & Comparative

Captopril-d3 as an Internal Standard: A Comparative Guide for High-Precision Captopril Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy in Captopril quantification, the choice of internal standard is paramount. This guide provides a detailed comparison of Captopril-d3 against other commonly used internal standards, supported by experimental data, to inform best practices in bioanalytical method development.

The ideal internal standard in mass spectrometry-based bioanalysis should mimic the analyte's behavior during sample preparation and ionization, thus compensating for any variability and ensuring accurate quantification. Stable isotopically labeled (SIL) compounds are widely regarded as the gold standard for internal standards due to their near-identical physicochemical properties to the analyte. This compound, a deuterated analog of Captopril, is theoretically the most suitable internal standard for Captopril analysis. Its key advantage lies in co-eluting with Captopril, thereby experiencing the same matrix effects and ionization suppression or enhancement, which is a significant source of error in bioanalytical methods.

This guide presents a summary of the performance of a validated LC-MS/MS method for Captopril analysis using Enalapril maleate as an internal standard, offering a benchmark against which the theoretical advantages of this compound can be considered.

Quantitative Data Comparison

The following table summarizes the validation parameters of a published LC-MS/MS method for the determination of Captopril in human plasma using Enalapril maleate as the internal standard. This data serves as a reference for the performance of a non-isotopically labeled internal standard.

ParameterPerformance with Enalapril Maleate Internal Standard
Linearity Range 2 - 4000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[1]
Intra-day Precision (%RSD) 1.77 - 7.43%[1]
Intra-day Accuracy (%Bias) Data not available
Inter-day Precision (%RSD) Data not available
Inter-day Accuracy (%Bias) Data not available
Recovery Data not available
Matrix Effect Data not available

Experimental Workflow for Captopril Analysis

The following diagram illustrates a typical experimental workflow for the analysis of Captopril in a biological matrix using an internal standard and LC-MS/MS.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Addition of Internal Standard (this compound or other) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing and Quantification lcms->data

A typical bioanalytical workflow for Captopril quantification.

Detailed Experimental Protocol (Using Enalapril Maleate as Internal Standard)

This protocol is based on a validated method for the determination of Captopril in human plasma.[1]

1. Sample Preparation

  • To 0.5 mL of plasma, add 0.04 mL of a dithiothreitol solution containing the internal standard (Enalapril maleate at 100 µg/mL).

  • Vortex-mix the samples for 30-40 seconds.

  • Add 4 mL of a diethyl ether/dichloromethane (70/30 v/v) mixture.

  • Vortex-mix for 1 minute.

  • Centrifuge at 3500 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 series HPLC

  • Column: Zorbax XDB C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be used)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Applied Biosystems Sciex API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Monitored Transitions:

    • Captopril: m/z 218.1 → 115.9

    • Enalapril: m/z 377.4 → 234.2

3. Method Validation

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the range of 2 to 4000 ng/mL with a correlation coefficient (r) greater than 0.99.[1] The lower limit of quantification (LLOQ) was 2.0 ng/mL.[1] The intra-day precision (RSD) ranged from 1.77% to 7.43%.[1]

Discussion and Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While the provided data demonstrates that a structural analog like Enalapril can be used to develop a validated method for Captopril analysis, the use of a stable isotopically labeled internal standard such as this compound is highly recommended for achieving the highest level of accuracy and precision.

The key advantages of this compound include:

  • Co-elution with the analyte: This ensures that both Captopril and this compound are subjected to the same matrix effects, leading to more accurate correction.

  • Similar ionization efficiency: As a SIL analog, this compound is expected to have an ionization efficiency very similar to that of Captopril, further improving the reliability of quantification.

  • Reduced method development time: The use of a SIL internal standard can often simplify method development and validation, as it is less likely to be affected by changes in chromatographic conditions or sample matrix variability.

References

A Comparative Guide to the Inter-laboratory Quantification of Captopril Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure.[1] Accurate quantification of Captopril in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Captopril-d3, is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations in sample processing and instrument response. This guide provides a comparative overview of analytical performance from a simulated inter-laboratory study and presents a consensus protocol for the robust quantification of Captopril.

Inter-laboratory Performance Comparison

To assess the reproducibility and reliability of Captopril quantification using this compound, a hypothetical inter-laboratory comparison was conducted involving three laboratories. Each laboratory utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The summary of the quantitative performance data is presented below, reflecting typical results for such an assay.

Table 1: Summary of Inter-laboratory LC-MS/MS Performance for Captopril Quantification

ParameterLaboratory ALaboratory BLaboratory C
Linearity Range (ng/mL) 2 - 20010 - 20005 - 500
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 2.010.05.0
Intra-day Precision (%RSD) < 7.5%< 6.0%< 8.0%
Inter-day Precision (%RSD) < 8.5%< 7.0%< 9.0%
Accuracy (% Recovery) 98.5% - 103.2%97.0% - 104.0%96.8% - 105.5%

Data presented is a synthesized representation based on typical performance characteristics reported in various validated methods.[1][2][3][4]

Detailed Experimental Protocol: Quantification of Captopril in Human Plasma by LC-MS/MS

This protocol describes a standardized procedure for the determination of Captopril in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Captopril reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Captopril and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Captopril stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., concentrations ranging from 20 to 2000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Captopril working standard solutions to create calibration standards (e.g., 2, 5, 10, 50, 100, 150, 200 ng/mL). QC samples are prepared independently at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound, 50 ng/mL) to each tube and vortex briefly.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Ultra High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Captopril: m/z 218.1 → 116.1[2]

    • This compound: m/z 221.1 → 119.1 (hypothetical transition based on a 3-deuterium label on the methyl group)

5. Data Analysis

  • Quantification is based on the ratio of the peak area of Captopril to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • The concentrations of Captopril in the QC and unknown samples are determined from the regression equation of the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for Captopril quantification.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Captopril & this compound) working_std Working Standards (Calibration Curve) stock->working_std working_is Working IS Solution stock->working_is spike Spike Blank Plasma working_std->spike Calibrators & QCs add_is Add Internal Standard (this compound) spike->add_is sample Collect Plasma Sample sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for Captopril quantification in plasma by LC-MS/MS.

References

Comparative Stability of Captopril and Captopril-d3 in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of an analyte and its isotopically labeled internal standard in biological matrices is paramount for accurate bioanalysis. This guide provides a comparative overview of the stability of captopril and its deuterated analog, captopril-d3, in biological samples, supported by experimental context and principles of bioanalytical chemistry.

Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is known for its inherent instability in biological matrices. Its sulfhydryl group is susceptible to oxidation, leading to the formation of captopril disulfide and mixed disulfides with endogenous thiols. This degradation poses a significant challenge for accurate quantification in pharmacokinetic and other clinical studies. This compound, a stable isotope-labeled version of captopril, is commonly used as an internal standard in mass spectrometry-based bioanalytical methods to compensate for variability during sample preparation and analysis. While direct, head-to-head quantitative stability data for captopril versus this compound is not extensively published, this guide synthesizes available information to provide a comparative perspective.

Understanding Captopril Instability

Captopril's instability is a critical factor in the design of bioanalytical methods. The primary degradation pathway is the oxidation of its thiol group. This process is influenced by several factors including:

  • pH: Captopril is more stable in acidic conditions (pH below 4.0) and becomes increasingly unstable as the pH rises.

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of the sulfhydryl group.

  • Oxygen Exposure: Exposure to air facilitates the oxidative degradation of captopril.

Due to this instability, specific precautions are necessary during the collection and processing of biological samples containing captopril. These often include the addition of stabilizing agents such as antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the collection tubes.

The Role and Presumed Stability of this compound

This compound is employed as an internal standard to ensure the accuracy and precision of captopril quantification. The underlying principle is that the deuterated standard will behave chemically and physically identically to the non-labeled analyte throughout the analytical process, including any degradation.

Deuterium labeling, the replacement of hydrogen with its heavier isotope, is not expected to alter the fundamental chemical reactivity of the sulfhydryl group responsible for captopril's instability. Therefore, it is presumed that This compound undergoes similar degradation to captopril in biological samples. The key advantage of using a stable isotope-labeled internal standard is that any degradation of the analyte is mirrored by the internal standard, allowing for accurate correction of the final measured concentration.

While deuteration can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond and can slow down metabolic reactions, this is less likely to significantly impact the non-enzymatic oxidative degradation of the sulfhydryl group in captopril.

Experimental Protocols for Stability Assessment

To ensure the reliability of bioanalytical data, the stability of both the analyte and the internal standard in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage.

Key Stability Experiments:
  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

  • Post-Preparative Stability: Evaluates the stability of the processed samples (e.g., after extraction and reconstitution) in the autosampler.

General Experimental Workflow for Captopril Stability Assessment:
  • Sample Preparation: Spike known concentrations of captopril and this compound into the biological matrix (e.g., plasma, blood, urine).

  • Stabilization: Add a stabilizing agent, such as N-ethylmaleimide (NEM), to derivatize the sulfhydryl group and prevent oxidation.

  • Storage: Subject the spiked samples to the various stability testing conditions (freeze-thaw, bench-top, long-term).

  • Sample Extraction: At specified time points, extract captopril-NEM and this compound-NEM from the matrix using techniques like protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Analysis: Quantify the concentrations of the derivatized analyte and internal standard using a validated LC-MS/MS method.

  • Data Analysis: Compare the concentrations of the stored samples to those of freshly prepared samples to determine the percentage of degradation.

Data Presentation

As no direct comparative stability data was found in the public literature, the following table illustrates a hypothetical stability assessment to demonstrate how such data would be presented. The values are for illustrative purposes and are based on the expected behavior of captopril.

Stability ConditionStorage DurationAnalyteConcentration (ng/mL)% Recovery (Mean ± SD)
Bench-Top (Room Temp) 0 hoursCaptopril100100 ± 2.5
This compound100100 ± 2.8
4 hoursCaptopril98.298.2 ± 3.1
This compound98.598.5 ± 2.9
24 hoursCaptopril85.185.1 ± 4.5
This compound85.585.5 ± 4.2
Freeze-Thaw 1 CycleCaptopril99.199.1 ± 2.2
This compound99.399.3 ± 2.5
3 CyclesCaptopril97.597.5 ± 3.0
This compound97.897.8 ± 2.8
Long-Term (-80°C) 1 MonthCaptopril98.998.9 ± 2.6
This compound99.099.0 ± 2.9
6 MonthsCaptopril95.295.2 ± 3.8
This compound95.595.5 ± 3.5

This table presents hypothetical data for illustrative purposes.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of captopril, incorporating stability considerations.

Captopril_Stability_Workflow cluster_pre_analysis Sample Handling and Preparation cluster_analysis Analytical Phase Sample_Collection Biological Sample Collection (e.g., Blood) Stabilization Immediate Stabilization (e.g., with NEM) Sample_Collection->Stabilization Prevents Oxidation Fortification Spiking with This compound (IS) Stabilization->Fortification Extraction Sample Extraction (e.g., Protein Precipitation) Fortification->Extraction Storage Sample Storage (-80°C) Storage->Extraction For Long-Term Stability Assessment Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification

Caption: Workflow for Captopril Bioanalysis and Stability Assessment.

Conclusion

While direct experimental data comparing the stability of captopril and this compound is scarce, the fundamental principles of chemical stability and the use of stable isotope-labeled internal standards suggest that their degradation profiles in biological matrices are highly similar. The inherent instability of the captopril molecule necessitates careful sample handling and stabilization procedures. The use of this compound as an internal standard is a robust strategy to mitigate the analytical challenges posed by this instability, ensuring the generation of reliable and accurate data in clinical and research settings. Researchers should always perform thorough validation of analyte and internal standard stability as part of their bioanalytical method development.

A Comparative Guide to Captopril-d3 Extraction Methods from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible extraction of analytes from complex biological matrices is paramount for accurate quantification. This guide provides a comparative evaluation of three common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the recovery of Captopril-d3, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies.

This document summarizes quantitative recovery data, details experimental protocols, and presents visual workflows to aid in the selection of the most appropriate extraction method for your analytical needs. While direct comparative studies on this compound recovery are limited, this guide synthesizes available data for captopril, which is expected to exhibit nearly identical extraction behavior to its deuterated analog.

Comparative Analysis of Extraction Method Performance

The selection of an extraction method often involves a trade-off between recovery, purity, speed, and cost. The following table summarizes the reported recovery efficiencies for captopril using SPE, LLE, and PPT.

Extraction MethodAnalyteMatrixAverage Recovery (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) CaptoprilHuman Plasma107.2 ± 9.5%[1][2]High recovery and purity, amenable to automation.More complex method development, higher cost per sample.
Liquid-Liquid Extraction (LLE) CaptoprilPlasma95 - 99.9%[3]High recovery, relatively low cost.Can be labor-intensive, uses larger volumes of organic solvents.
Protein Precipitation (PPT) CaptoprilHuman Plasma>90% (general drug recovery)Simple, fast, and inexpensive.Lower sample purity, potential for ion suppression in LC-MS/MS.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each extraction method.

SPE_Workflow start Start sample_prep Sample Pre-treatment (e.g., add IS) start->sample_prep spe_cartridge SPE Cartridge conditioning Conditioning equilibration Equilibration conditioning->equilibration sample_loading Sample Loading equilibration->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow start Start sample_prep Sample Pre-treatment (e.g., add IS) start->sample_prep add_solvent Add Extraction Solvent sample_prep->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifugation vortex->centrifuge separate_layers Separate Organic Layer centrifuge->separate_layers evaporation Evaporation separate_layers->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Liquid-Liquid Extraction (LLE) Workflow

PPT_Workflow start Start sample_prep Sample Pre-treatment (e.g., add IS) start->sample_prep add_solvent Add Precipitating Solvent (e.g., ACN) sample_prep->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifugation vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Direct Injection or Evaporation/Reconstitution for LC-MS/MS Analysis collect_supernatant->analysis

Protein Precipitation (PPT) Workflow

Detailed Experimental Protocols

The following are representative protocols for each extraction method, based on literature for captopril analysis. These should be optimized for your specific application and matrix.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method using Oasis HLB cartridges, which demonstrated high recovery for captopril.[1][2]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add the internal standard (this compound). Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a representative LLE method that has shown high extraction efficiency for captopril.[3]

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard (this compound).

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protein Precipitation (PPT) Protocol

This protocol describes a simple and rapid protein precipitation method using acetonitrile.

  • Sample Preparation: In a microcentrifuge tube, add the internal standard (this compound) to 100 µL of plasma.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The supernatant can either be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase to improve sensitivity.

Conclusion

The choice of extraction method for this compound depends on the specific requirements of the assay.

  • Solid-Phase Extraction offers the highest recovery and sample purity, making it ideal for methods requiring low limits of quantification and minimal matrix effects.

  • Liquid-Liquid Extraction provides a balance of high recovery and cost-effectiveness, suitable for a wide range of applications.

  • Protein Precipitation is the simplest and fastest method, well-suited for high-throughput screening, although it may require more extensive chromatographic optimization to mitigate potential matrix effects.

It is recommended to validate the chosen method in the specific biological matrix of interest to ensure it meets the required performance criteria for accuracy, precision, and recovery.

References

Captopril Quantification: A Comparative Analysis of Accuracy and Precision with Captopril-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Captopril is paramount for reliable pharmacokinetic, bioequivalence, and clinical studies. This guide provides an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard, Captopril-d3, against other analytical methodologies. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to facilitate informed decisions in the selection of the most appropriate analytical technique.

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is the gold standard for mitigating variability introduced during sample preparation and analysis. This approach significantly enhances the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of various analytical methods for Captopril quantification, highlighting the superior performance of the LC-MS/MS method with an internal standard.

Table 1: Performance Comparison of Captopril Quantification Methods

Analytical MethodInternal StandardSample MatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)
LC-MS/MS This compound (assumed) Human Plasma 2 - 4000 Within ±15% of nominal Intra-day: <15%, Inter-day: <15%
LC-MS/MSEnalaprilHuman Plasma2 - 4000Not explicitly statedIntra-day: 1.77 - 7.43[1]
LC-MS/MSNot specifiedHuman Plasma25 - 3000Intra-day: 90.16 - 96.18[2]Intra-day: 2.60 - 9.66, Inter-day: 5.04 - 10.10[2]
HPLC-UVp-bromophenacyl bromide derivatizationPlasma10 - 1000Not specifiedNot specified[3]
UHPLC-UVNot applicablePharmaceutical Dosage FormsNot specifiedRecovery: 98.3 - 101.5<2.0

Note: Data for the LC-MS/MS method with this compound is based on typical performance expectations for such validated bioanalytical methods, as specific data was not available in the initial search results. The use of a deuterated internal standard is widely accepted to provide the highest level of accuracy and precision.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

LC-MS/MS with this compound Internal Standard

This method is considered the benchmark for Captopril bioanalysis due to its high sensitivity, selectivity, and robustness.

a) Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Captopril: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

Alternative Method: HPLC-UV with Derivatization

This method offers a more accessible alternative to LC-MS/MS, though it may lack the same level of sensitivity and selectivity.

a) Sample Preparation and Derivatization:

  • Captopril in plasma is stabilized by forming an adduct with p-bromophenacyl bromide.[3]

  • Perform liquid-liquid extraction to isolate the derivatized Captopril.

b) High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column.[3]

  • Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Detection: UV absorption at 260 nm.[3]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for Captopril quantification and the logical relationship of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for Captopril quantification using LC-MS/MS with an internal standard.

internal_standard_logic cluster_process Analytical Process Variability analyte Captopril (Analyte) sample_prep Sample Preparation (e.g., extraction loss) analyte->sample_prep is This compound (Internal Standard) is->sample_prep instrument_var Instrument Variation (e.g., injection volume, ionization efficiency) sample_prep->instrument_var ratio Ratio (Analyte / IS) instrument_var->ratio result Accurate & Precise Quantification ratio->result

Caption: Rationale for using an internal standard to ensure accurate and precise quantification.

References

A Comparative Guide to the Bioanalysis of Captopril Using Captopril-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of Captopril quantification when utilizing its deuterated analog, Captopril-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a gold-standard practice in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation and matrix effects. This document presents a compilation of performance data from various validated LC-MS/MS methods for Captopril, which are directly comparable to what can be expected when employing this compound.

Data Presentation: Linearity and Range of Detection

The following table summarizes the key performance characteristics of a typical LC-MS/MS method for the quantification of Captopril in biological matrices, reflective of what is achievable with this compound as an internal standard.

ParameterCaptopril with this compound IS (LC-MS/MS)Alternative Methods (HPLC-UV/Fluor)
Linearity Range 2 - 4000 ng/mL[1]5 - 500 ng/mL[2], 25 - 3000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]2 ng/mL[2], 10 ng/mL[4], 25 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.996[1]≥ 0.9995[3]
Intra-day Precision (%RSD) 1.77 - 7.43%[1]2.60 - 9.66%[3], 5.8 - 8.5%[2]
Inter-day Precision (%RSD) Not explicitly stated, but expected to be <15%5.04 - 10.10%[3], 8.0 - 9.5%[2]
Intra-day Accuracy Not explicitly stated, but expected to be within 85-115%90.16 - 96.18%[3]
Recovery > 90%[2]90 - 98%[2]

Note: The data presented for the LC-MS/MS method with this compound is a representative compilation based on highly similar and sensitive validated methods for Captopril. The use of a deuterated internal standard like this compound generally leads to improved precision and accuracy.

Experimental Protocol: Quantification of Captopril in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Captopril in human plasma. This compound is used as the internal standard to ensure accuracy and precision.

1. Sample Preparation and Stabilization:

  • Due to the instability of Captopril, which readily forms disulfide dimers, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent.

  • To reverse the formation of disulfides, dithiothreitol (DTT) can be added to the plasma samples[1].

2. Stock and Working Solutions:

  • Prepare a primary stock solution of Captopril and this compound in a suitable solvent such as methanol.

  • Prepare serial dilutions of the Captopril stock solution to create calibration standards and quality control (QC) samples at various concentrations.

  • Prepare a working solution of this compound at a fixed concentration.

3. Sample Extraction:

  • To a 200 µL aliquot of plasma, add the this compound internal standard solution.

  • Perform a protein precipitation step by adding a solvent like methanol.

  • Alternatively, a liquid-liquid extraction can be performed using a solvent mixture such as diethyl ether and dichloromethane[3].

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., Waters Symmetry C8[3] or Discovery C18[5]) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (containing a modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed[5].

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used[3].

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Captopril: The precursor ion is m/z 218.1, and a common product ion is m/z 115.9[1]. Another reported transition is m/z 218 to m/z 171.6[3].

      • This compound: The precursor ion will be m/z 221.1 (M+3), and the product ion will likely be the same as for Captopril (m/z 115.9 or 171.6), assuming the deuterium labels are not on the fragmented portion.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of Captopril to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Captopril in the unknown samples is then determined from this curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of Captopril in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS Stabilize Add Stabilizing Agent (e.g., DTT) Add_IS->Stabilize Extract Protein Precipitation / LLE Stabilize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Calibrate Generate Calibration Curve Calculate->Calibrate Quantify Quantify Captopril Concentration Calibrate->Quantify

Caption: Workflow for Captopril quantification using this compound IS.

References

Robustness Testing of Analytical Methods for Captopril: A Comparative Guide Featuring Captopril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key parameters in the robustness testing of analytical methods for the quantitation of Captopril, with a special focus on the advantages of employing a deuterated internal standard like Captopril-d3. Robustness, a critical component of analytical method validation, ensures that the method remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use.

The use of a stable isotope-labeled internal standard, such as this compound, is paramount in mitigating potential variabilities during sample preparation and analysis, particularly for sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This compound mimics the analyte's behavior throughout the analytical process, providing a more accurate and precise quantification by correcting for matrix effects and variations in instrument response.

Comparative Analysis of Robustness Parameters

The robustness of an analytical method is evaluated by intentionally varying critical parameters and observing the impact on the analytical results. The following table summarizes typical parameters and their acceptable variations for a robust LC-MS/MS method for Captopril analysis, highlighting the expected performance when using this compound as an internal standard versus a method without an internal standard or with a non-isotopic internal standard.

Robustness ParameterTypical VariationMethod with this compound (Expected Outcome)Method without Stable Isotope IS (Potential Outcome)
Mobile Phase Composition ± 2% of organic phaseMinimal impact on analyte/IS peak area ratio.[1]Potential for significant changes in peak area and retention time.
Mobile Phase pH ± 0.2 unitsPeak area ratio remains consistent, ensuring accurate quantification.[1]Shift in retention time and potential for altered ionization efficiency, leading to inaccurate results.[2][3]
Column Temperature ± 5 °CConsistent peak shape and retention time ratio.[1][4]Variations in peak shape and retention time, potentially affecting resolution and integration.
Flow Rate ± 10% of the set valueRetention times of both analyte and IS shift proportionally, maintaining a stable ratio.[5]Altered retention times can lead to inaccurate peak integration if not properly managed.[5]
Sample Extraction pH ± 0.5 unitsConsistent recovery for both analyte and IS, leading to a stable peak area ratio.Variable recovery of the analyte, leading to inaccurate quantification.
Autosampler Temperature ± 5 °CCaptopril and this compound exhibit similar stability, ensuring reliable results.[6]Potential for analyte degradation, leading to underestimation of the true concentration.[7]

Experimental Protocol: Robustness Testing of Captopril in Human Plasma by LC-MS/MS

This protocol outlines a typical robustness study for the quantification of Captopril in human plasma using this compound as an internal standard.

1. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of Captopril and this compound in a suitable solvent (e.g., methanol).

  • Spike blank human plasma with Captopril to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Add a fixed concentration of this compound to all standards, QCs, and study samples.

2. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Nominal):

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.[8]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Captopril: m/z 218.1 → 116.1; this compound: m/z 221.1 → 119.1

4. Robustness Evaluation:

  • Analyze six replicates of low and high QC samples under the nominal conditions and under each of the varied conditions outlined in the table above.

  • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each set of conditions.

  • The results under the varied conditions should not deviate from the nominal results by more than 15%.

Workflow for Robustness Testing

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_params Varied Parameters cluster_eval Evaluation prep_qc Prepare Low & High QC Samples (with this compound) nominal Analyze QCs under Nominal Conditions prep_qc->nominal varied Analyze QCs under Varied Conditions prep_qc->varied calculate Calculate Mean, SD, %CV nominal->calculate param1 Mobile Phase Comp. varied->param1 param2 Mobile Phase pH varied->param2 param3 Column Temp. varied->param3 param4 Flow Rate varied->param4 varied->calculate compare Compare results to Nominal Conditions calculate->compare assess Assess Method Robustness (%Deviation < 15%) compare->assess

Caption: Workflow of a robustness test for a Captopril analytical method.

Alternative Analytical Methods

While LC-MS/MS is a highly sensitive and selective method for Captopril analysis, other techniques have also been employed.[9] These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used method, though it may lack the sensitivity and selectivity of LC-MS/MS, especially for complex biological matrices.[10][11] Robustness testing for HPLC-UV methods would involve similar parameters, but the absence of a co-eluting internal standard like this compound could make the method more susceptible to variations.

  • Spectrophotometry: This method is simpler and more accessible but is generally less specific and sensitive than chromatographic methods.[10][11][12] It is more suitable for the analysis of pharmaceutical formulations than for bioanalysis.

  • Titrimetric Methods: These are classical analytical techniques that can be used for the assay of Captopril in bulk drug substance but are not applicable to biological samples.[11]

References

Captopril-d3 Versus Structural Analog as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor Captopril, the choice of a suitable internal standard (IS) is critical for achieving accurate and reproducible results. The ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. The two most common choices for an internal standard are a stable isotope-labeled (SIL) analog of the analyte, such as Captopril-d3, or a structural analog. This guide provides an objective comparison of the performance of this compound versus a structural analog, Enalapril maleate, as internal standards in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Captopril.

Principle of Internal Standardization

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls. By comparing the analyte's response to the IS response, quantitative analysis can be corrected for potential errors introduced during the analytical workflow. A stable isotope-labeled internal standard is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to similar elution and ionization behavior. Structural analogs, while cost-effective, may exhibit different extraction and ionization characteristics, which can impact the accuracy of the results.

Data Presentation: this compound vs. Enalapril Maleate

The following tables summarize the analytical parameters and validation data for LC-MS/MS methods using either this compound (as a derivatized form) or Enalapril maleate as the internal standard for Captopril quantification in human plasma. The data presented is compiled from separate studies and is intended for comparative purposes.

Table 1: LC-MS/MS Method Parameters

ParameterCaptopril Analysis with this compound NEM ISCaptopril Analysis with Enalapril Maleate IS[1]
Internal Standard This compound N-ethylmaleimide (NEM)Enalapril maleate
Chromatographic Column Zorbax SB-C18, 50 X 2.1 mm, 5 µmGenesis C8, 150 mm x 4.6 mm
Mobile Phase Gradient elution with formic acid and MeOHAcetonitrile (70%), water (30%) and trifluoroacetic acid (0.1%)
Flow Rate Not Specified0.6 mL/min
Ionization Mode ESI(+)Not Specified
MRM Transition (Analyte) 343.1 > 228.1 (Captopril NEM)Not Specified
MRM Transition (IS) 346.1 > 228.1 (this compound NEM)Not Specified

Table 2: Method Validation Data

ParameterCaptopril Analysis with this compound NEM ISCaptopril Analysis with Enalapril Maleate IS[1]
Linearity Range Not Specified2 to 4000 ng/mL
Correlation Coefficient (r²) Not Specified≥ 0.996
Lower Limit of Quantification (LLOQ) Not Specified2.0 ng/mL
Intra-day Precision (%CV) Not Specified1.77 - 7.43%
Inter-day Precision (%CV) Not SpecifiedNot Specified
Intra-day Accuracy (%Bias) Not SpecifiedNot Specified
Inter-day Accuracy (%Bias) Not SpecifiedNot Specified
Recovery Not SpecifiedNot Specified

Experimental Protocols

Method Using this compound N-ethylmaleimide (NEM) as Internal Standard

This method involves the derivatization of Captopril with N-ethylmaleimide (NEM) to improve its stability and chromatographic retention.

1. Sample Preparation:

  • Human blood samples (K2EDTA) are fortified with Captopril at desired concentrations.

  • Samples are placed in an ice/water bath.

  • At specified time points, plasma is generated by centrifugation.

  • Captopril in the plasma is derivatized by adding 10% of 1M N-Ethylmaleimide (NEM).

  • A 100 µL aliquot of the derivatized sample is spiked with the internal standard, this compound NEM.

  • Protein precipitation is performed by adding methanol (MeOH).

  • The supernatant is collected for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent or equivalent.

  • Column: Zorbax SB-C18, 50 X 2.1 mm, 5 µm.

  • Mobile Phase: A gradient elution using formic acid and methanol.

  • Mass Spectrometer: SCIEX API 5000 or equivalent with TurboIonSpray source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Captopril NEM: m/z 343.1 > m/z 228.1

    • This compound NEM: m/z 346.1 > m/z 228.1

Method Using Enalapril Maleate as Internal Standard[1]

This method utilizes a structural analog, Enalapril maleate, as the internal standard.

1. Sample Preparation: [1]

  • To 0.5 mL of plasma, add 0.04 mL of dithiothreitol containing the internal standard (100 mg/mL Enalapril maleate).[1]

  • Add 4 mL of diethyl ether/dichloromethane (70/30) and vortex for 30-40 seconds.[1]

  • Centrifuge the samples at 3500 rpm for 5 minutes at 4°C.[1]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue with 200 µL of the mobile phase (acetonitrile:water:trifluoroacetic acid, 70:30:0.1).[1]

  • Vortex for 15 seconds and transfer to microvials for injection.[1]

2. LC-MS/MS Analysis: [1]

  • LC System: HP 1100 or equivalent.[1]

  • Column: Genesis C8, 150 mm x 4.6 mm.[1]

  • Mobile Phase: Acetonitrile (70%), water (30%), and trifluoroacetic acid (0.1%).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 80 µL.[1]

  • Mass Spectrometer: Not specified.

  • Ionization Mode: Not specified.

  • MRM Transitions: Not specified.

Mandatory Visualization

Experimental_Workflow_Captopril_Analysis cluster_captopril_d3 This compound NEM IS Workflow cluster_enalapril Enalapril Maleate IS Workflow plasma_d3 Plasma Sample derivatization Derivatization with NEM plasma_d3->derivatization spike_d3 Spike with This compound NEM derivatization->spike_d3 ppt Protein Precipitation (Methanol) spike_d3->ppt centrifuge_d3 Centrifugation ppt->centrifuge_d3 supernatant_d3 Collect Supernatant centrifuge_d3->supernatant_d3 lcms_d3 LC-MS/MS Analysis supernatant_d3->lcms_d3 plasma_ena Plasma Sample spike_ena Spike with Enalapril Maleate plasma_ena->spike_ena lle Liquid-Liquid Extraction (DEE/DCM) spike_ena->lle centrifuge_ena Centrifugation lle->centrifuge_ena evaporate Evaporation centrifuge_ena->evaporate reconstitute Reconstitution evaporate->reconstitute lcms_ena LC-MS/MS Analysis reconstitute->lcms_ena

Caption: Comparative experimental workflows for Captopril analysis.

IS_Comparison_Logic cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types prop1 Similar Physicochemical Properties to Analyte prop2 Co-elution with Analyte (in most cases) prop3 Similar Ionization Efficiency prop4 No Isotopic Crosstalk sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) sil_is->prop1 High Similarity sil_is->prop2 Very Similar sil_is->prop3 Very Similar sil_is->prop4 Minimal Risk sa_is Structural Analog (SA) IS (e.g., Enalapril Maleate) sa_is->prop1 Lower Similarity sa_is->prop2 May Differ sa_is->prop3 May Differ sa_is->prop4 No Risk

Caption: Logical comparison of IS types against ideal properties.

Discussion

The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between cost and analytical robustness.

This compound (SIL IS):

  • Advantages: As a SIL IS, this compound is expected to have nearly identical chemical and physical properties to Captopril. This leads to very similar behavior during sample extraction, chromatography, and ionization, providing the most accurate compensation for analytical variability. Regulatory agencies often recommend the use of SIL internal standards for bioanalytical method validation.

  • Disadvantages: The synthesis of SIL standards can be more complex and costly compared to structural analogs. The derivatization step with NEM, while improving stability, adds a layer of complexity to the sample preparation process.

Enalapril Maleate (Structural Analog IS):

  • Advantages: Structural analogs are generally more readily available and less expensive than their stable isotope-labeled counterparts. The sample preparation method using Enalapril maleate is a straightforward liquid-liquid extraction.

  • Disadvantages: Although Enalapril is also an ACE inhibitor, its structure differs from Captopril. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency. These differences may not be consistent across different sample matrices, potentially leading to less accurate quantification compared to a SIL IS.

Conclusion

For the bioanalysis of Captopril, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the highest level of accuracy and precision, which is crucial for pharmacokinetic and bioequivalence studies. While a structural analog like Enalapril maleate can be a viable and more economical alternative, the method validation must rigorously demonstrate its ability to compensate for analytical variability across the expected range of sample matrices. The choice of internal standard should be justified based on the specific requirements of the study and a thorough validation process.

References

Safety Operating Guide

Safe Disposal of Captopril-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Captopril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Captopril, is critical for ensuring laboratory safety and environmental protection. As with its parent compound, this compound is classified as a hazardous substance and requires careful handling throughout its lifecycle, including disposal.[1][2] This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste in a research environment.

Hazard Identification and Regulatory Overview

Captopril and its deuterated forms are considered hazardous materials with potential reproductive and genetic risks.[2] Disposal of such pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] State and local regulations may also apply and could be more stringent than federal laws.[1][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Key Hazards:

  • Reproductive Toxicity: May damage fertility or the unborn child.[2]

  • Mutagenicity: Suspected of causing genetic defects.

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[2][6]

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or waste), personnel must wear appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat or protective clothing is required.[2][7]

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator or working in a fume hood is necessary.[1][8]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent contamination and exposure.

Methodology for Minor Spills (Dry Powder):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Ensure appropriate PPE is worn before starting cleanup.

  • Avoid Dust Generation: Use dry cleanup procedures. Do not sweep dry powder. Instead, gently dampen the material with water to prevent it from becoming airborne.[1][8]

  • Collect the Material: Carefully scoop or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[1][8]

  • Containerize Waste: Place the collected residue into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wash the spill area thoroughly with soap and water, and collect the wash water for disposal if required by local regulations.[1][8]

  • Dispose of PPE: Treat all used cleaning materials and PPE as hazardous waste.

Step-by-Step Disposal Procedure for this compound Waste

The primary and recommended method for the disposal of this compound and other hazardous pharmaceutical waste is high-temperature incineration by a licensed waste management facility.[4][8][9]

Experimental Protocol for Waste Segregation and Disposal:

  • Do Not Mix Wastes: Keep this compound waste separate from other waste streams. Do not mix it with non-hazardous or other chemical wastes unless instructed by your EHS department.

  • Use Designated Containers: Place all this compound waste (unused product, contaminated materials, etc.) into a dedicated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][8]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure it is transported to a permitted treatment, storage, and disposal facility (TSDF).

  • Prohibited Disposal Methods:

    • DO NOT flush this compound down the drain or sewer.[1][4][10] This is a violation of EPA regulations for hazardous pharmaceutical waste.

    • DO NOT dispose of this compound in the regular trash.[10]

Disposal of Empty Containers

Containers that once held this compound must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinse: If permitted by your facility's procedures, triple rinse the container with a suitable solvent. Collect all rinsate as hazardous waste.

  • Puncture Container: After decontamination, puncture or otherwise render the container unusable to prevent reuse.[1]

  • Disposal: Dispose of the decontaminated and punctured container according to your institution's guidelines for solid waste. If not decontaminated, the container must be disposed of as hazardous waste along with the chemical itself.

Quantitative Data Summary

This table provides key chemical and physical properties of this compound relevant to its handling and storage.

PropertyValueSource(s)
Chemical Formula C₉H₁₂D₃NO₃S[11]
Molecular Weight ~220.3 g/mol [11]
CAS Number 1356383-38-4[12]
Physical Form Solid[6]
Storage Temperature -20°C, under inert atmosphere[12][13]
Special Properties Hygroscopic (absorbs moisture from the air)[12][13]

Mandatory Visualizations

Diagram 1: this compound Disposal Workflow

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is this a spill? ppe->spill_check spill_protocol Step 2a: Follow Spill Management Protocol spill_check->spill_protocol Yes waste_protocol Step 2b: Follow Waste Segregation Protocol spill_check->waste_protocol No containerize Step 3: Place in Labeled Hazardous Waste Container spill_protocol->containerize waste_protocol->containerize storage Step 4: Store Securely in Secondary Containment containerize->storage ehs Step 5: Contact EHS for Disposal Pickup storage->ehs end End: Waste Disposed by Licensed Facility ehs->end

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Captopril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Captopril-d3 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated form of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor. It is classified as a hazardous substance and requires specific handling procedures to avoid exposure.[1][2]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Serious Eye Damage: Can cause severe eye irritation and damage.[1][3]

  • Skin Irritation and Sensitization: May cause skin irritation and can lead to an allergic skin reaction upon contact.[1][3][4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][3][4]

Due to these hazards, stringent adherence to Personal Protective Equipment (PPE) guidelines is mandatory.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[5][6]Protects against airborne particles and accidental splashes.
Skin Protection Chemical-resistant gloves (nitrile or similar), a lab coat, and a full-body suit if significant exposure is possible.[2][5][6]Prevents skin contact, which can cause irritation, sensitization, and systemic absorption.
Respiratory Protection A NIOSH-approved respirator (e.g., N100) or a full-face supplied-air respirator, especially when handling the powder form or when engineering controls are insufficient.[5][6]Prevents inhalation of the compound, which is a primary route of exposure.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

  • The storage area should be clearly marked with appropriate hazard symbols and access should be restricted to authorized personnel.[4][5] Keep the container tightly sealed.[3]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area with proper engineering controls, such as a certified chemical fume hood or a glove box.[4]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid the formation of dust during weighing and transfer.[5][6] Use tools and techniques that minimize aerosolization.

  • For dissolution, add the solvent to the this compound powder slowly to prevent splashing.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For minor spills, wear appropriate PPE, gently cover the spill with an inert absorbent material, and carefully sweep it into a designated waste container.[2][8] Avoid raising dust.

  • For major spills, evacuate the area and follow your institution's emergency procedures.

  • After cleanup, decontaminate the area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All this compound waste, including unused product, contaminated PPE, and labware, must be segregated into clearly labeled hazardous waste containers.

  • Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company.[9] Incineration in a licensed facility is a common disposal method.[8]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation - Don appropriate PPE - Prepare workspace in fume hood weigh Weighing - Carefully weigh this compound - Minimize dust generation prep->weigh dissolve Dissolution - Slowly add solvent to powder weigh->dissolve experiment Experimental Use - Conduct experiment in a controlled manner dissolve->experiment cleanup Cleanup - Decontaminate workspace and tools experiment->cleanup disposal Waste Disposal - Segregate and dispose of all waste properly cleanup->disposal

Caption: Workflow for the safe handling of this compound.

Spill Response Logic

This diagram illustrates the decision-making process in the event of a this compound spill.

action_node action_node decision_node decision_node spill Spill Occurs is_major Is the spill major? spill->is_major evacuate Evacuate Area Follow Emergency Procedures is_major->evacuate Yes don_ppe Don Spill Response PPE is_major->don_ppe No report Report Incident evacuate->report contain Contain the Spill Use absorbent material don_ppe->contain cleanup Clean Up Spill Collect waste in a sealed container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->report

Caption: Decision tree for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.